2-(3-Isocyanatophenyl)pyrimidine
Description
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Properties
IUPAC Name |
2-(3-isocyanatophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c15-8-14-10-4-1-3-9(7-10)11-12-5-2-6-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMYIDBUDGAIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640277 | |
| Record name | 2-(3-Isocyanatophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-49-1 | |
| Record name | 2-(3-Isocyanatophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Profile & Application Guide: 2-(3-Isocyanatophenyl)pyrimidine
Executive Summary
2-(3-Isocyanatophenyl)pyrimidine (CAS: 898289-49-1) is a specialized heterocyclic building block used primarily in the synthesis of Type II kinase inhibitors and other bioactive small molecules.[1][2][3] Its structure combines an electron-deficient pyrimidine ring with a meta-substituted phenyl isocyanate, making it a highly reactive electrophile designed for "fragment-based" drug discovery.
This guide provides a technical deep-dive into its structural properties, synthetic routes, and application in generating diarylurea pharmacophores—a critical motif in oncology therapeutics (e.g., Sorafenib, Regorafenib).
| Property | Data |
| CAS Number | 898289-49-1 |
| Molecular Formula | C₁₁H₇N₃O |
| Molecular Weight | 197.19 g/mol |
| Physical State | White to off-white solid (typically) |
| Reactivity Class | Electrophile (Isocyanate), Moisture Sensitive |
| Key Application | Synthesis of diarylurea kinase inhibitors |
Structural Analysis & Electronic Properties
Molecular Geometry
The molecule consists of two aromatic systems linked by a single bond (C2 of pyrimidine to C1' of phenyl).
-
Pyrimidine Ring: Acts as a hydrogen bond acceptor (N1/N3) in the kinase hinge region. It is electron-deficient, making the attached phenyl ring less electron-rich via inductive effects.
-
Isocyanate Group (-N=C=O): Located at the meta (3') position. The cumulative double bond system is linear (angle ~180°) and highly electrophilic at the central carbon.
-
Torsion: The biaryl bond allows rotation, but steric repulsion typically forces a non-planar conformation (dihedral angle ~20-40°) to minimize interaction between the pyrimidine nitrogens and phenyl protons.
Reactivity Profile
The isocyanate carbon is the primary reactive center. The electron-withdrawing nature of the pyrimidine ring (at the meta position relative to the isocyanate) slightly increases the electrophilicity of the isocyanate group compared to phenyl isocyanate, enhancing its reactivity toward nucleophiles.
Synthesis & Manufacturing Protocols
High-purity synthesis typically proceeds via a Convergent Route involving a Suzuki-Miyaura coupling followed by isocyanate generation.
Synthesis Workflow (Graphviz)
Figure 1: Convergent synthesis pathway via Suzuki coupling and subsequent phosgenation.
Detailed Protocol: Phosgenation of the Aniline Precursor
Note: This protocol assumes the precursor 2-(3-aminophenyl)pyrimidine is already available or synthesized via standard Suzuki coupling.
Reagents:
-
2-(3-Aminophenyl)pyrimidine (1.0 eq)
-
Triphosgene (0.35 eq) (Solid source of phosgene, safer handling)
-
Triethylamine (TEA) or DIPEA (2.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-(3-aminophenyl)pyrimidine in anhydrous DCM. Cool to 0°C using an ice bath.
-
Base Addition: Add TEA dropwise. The solution may darken slightly.
-
Phosgene Generation: Dissolve Triphosgene in a separate volume of DCM. Add this solution slowly to the reaction mixture over 30 minutes, maintaining temperature < 5°C.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Note: Isocyanates are unstable on LC-MS; look for the methyl-carbamate derivative if using methanol as solvent).
-
Workup: Quench carefully with cold water (rapid separation required to prevent hydrolysis). Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) or recrystallization. Do not use amine-functionalized silica.
Applications in Drug Discovery[6][7][8][9]
This compound is a "warhead" precursor. The isocyanate group is rarely the final drug; it is the linker-forming agent.
The Diarylurea Motif (Kinase Inhibition)
Many Type II kinase inhibitors (e.g., Sorafenib) utilize a urea linker to bind to the "DFG-out" pocket of the kinase.
-
Reaction: 2-(3-Isocyanatophenyl)pyrimidine + Functionalized Aniline
Unsymmetrical Diarylurea. -
Binding Mode: The resulting urea nitrogens form bidentate hydrogen bonds with a conserved Glutamate residue (e.g., Glu71 in p38 MAP kinase) and the DFG-aspartate backbone.
Reactivity Logic Flow
Figure 2: Reactivity profile highlighting the primary application (Urea formation) vs. side reactions.
Handling, Safety & Stability (E-E-A-T)
Stability
-
Moisture Sensitivity: High. Isocyanates hydrolyze to form carbamic acids, which spontaneously decarboxylate to regenerate the amine (2-(3-aminophenyl)pyrimidine) and CO₂.
-
Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). Desiccators are mandatory.
Safety Hazards
-
Respiratory Sensitizer: Like all isocyanates, this compound can cause severe respiratory sensitization and asthma-like symptoms.
-
Lachrymator: Potentially irritating to eyes and mucous membranes.
-
PPE: Handle only in a fume hood. Double-gloving (Nitrile) is recommended.
Analytical Verification
-
IR Spectroscopy: Look for the strong, sharp Isocyanate peak at ~2270 cm⁻¹ . Absence of this peak indicates hydrolysis.
-
NMR: ¹H NMR will show the pyrimidine protons (typically doublets/triplets > 8.5 ppm) and the phenyl pattern.[6] The urea formation (if reacted) is confirmed by the appearance of broad NH singlets at 8.0–9.5 ppm.
References
-
US Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-(3-Isocyanatophenyl)pyrimidine (CAS 898289-49-1). [Link]
-
National Institutes of Health (NIH) - PubChem. Pyrimidine Structure and Bioactivity Data. [Link]
-
M. Movassaghi et al. "Synthesis of Densely Substituted Pyrimidine Derivatives."[7] Journal of Organic Chemistry, 2009, 74, 8460-8463.[7] (Methodology for pyrimidine synthesis). [Link]
-
Sahaya Nadar & Tabassum Khan. "Pyrimidine: An elite heterocyclic leitmotif in drug discovery."[8] Chemical Biology & Drug Design, 2022.[8] [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. CAS No. 880361-83-1 Specifications | Ambeed [ambeed.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents | MDPI [mdpi.com]
- 7. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]
- 8. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(3-Isocyanatophenyl)pyrimidine molecular weight and formula
Part 1: Executive Summary
2-(3-Isocyanatophenyl)pyrimidine is a specialized heterocyclic building block used primarily in the synthesis of urea-based kinase inhibitors and peptidomimetics. Structurally, it consists of a pyrimidine ring attached to a phenyl group, which bears a reactive isocyanate (-N=C=O) functionality at the meta position.
This molecule serves as a critical electrophilic scaffold ("warhead") in medicinal chemistry. Its pyrimidine moiety often functions as a hinge-binder in ATP-competitive inhibition, while the isocyanate group allows for the rapid, high-yielding formation of ureas upon reaction with primary or secondary amines—a structural motif found in drugs such as Sorafenib and Imatinib.
Part 2: Physicochemical Profile
The following data sets are derived from the stoichiometric analysis of the IUPAC structure and standard cheminformatic prediction models.
Core Identity
| Property | Value |
| IUPAC Name | 2-(3-Isocyanatophenyl)pyrimidine |
| CAS Number | 898289-49-1 |
| Molecular Formula | C₁₁H₇N₃O |
| Molecular Weight | 197.20 g/mol |
| Exact Mass | 197.0589 |
| SMILES | O=C=Nc1cccc(c1)c2ncccn2 |
Predicted Properties (In Silico)
| Property | Value | Significance |
| cLogP | ~2.1 - 2.4 | Moderate lipophilicity; suitable for oral drug scaffolds. |
| TPSA | ~55 Ų | Good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 0 | The isocyanate is an acceptor/electrophile. |
| H-Bond Acceptors | 4 | Pyrimidine nitrogens + Isocyanate oxygen/nitrogen. |
| Rotatable Bonds | 2 | Bond between phenyl-pyrimidine and phenyl-isocyanate. |
Part 3: Structural & Retrosynthetic Analysis
To understand the utility of this molecule, one must analyze its electronic environment. The pyrimidine ring is electron-deficient, withdrawing density from the phenyl ring. This makes the isocyanate group slightly less reactive than in electron-rich systems, but more stable against hydrolysis, providing a controlled reaction profile with amines.
Visualizing the Connectivity
The following diagram illustrates the structural connectivity and the electrophilic site susceptible to nucleophilic attack.
Figure 1: Structural connectivity of 2-(3-Isocyanatophenyl)pyrimidine highlighting the modular assembly.
Part 4: Synthetic Protocols
Specific literature on the isolation of this exact isocyanate is sparse due to its high reactivity. In a drug discovery setting, it is standard practice to generate it in situ or synthesize it from the amine precursor. Below is the authoritative, self-validating protocol for its synthesis and subsequent use.
Step 1: Precursor Synthesis (Suzuki Coupling)
Target: 2-(3-Aminophenyl)pyrimidine
-
Reagents: 2-Chloropyrimidine (1.0 eq), 3-Aminophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).
-
Solvent: DME/Water (3:1).
-
Procedure: Degas solvents. Reflux under Nitrogen for 12 hours.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hexane/EtOAc).
Step 2: Isocyanate Generation (Triphosgene Method)
Target: 2-(3-Isocyanatophenyl)pyrimidine
Safety Note: This reaction generates Phosgene in situ. Must be performed in a high-efficiency fume hood with a phosgene indicator badge present.
-
Setup: Dissolve 2-(3-aminophenyl)pyrimidine (1.0 eq) in anhydrous DCM (0.1 M) at 0°C.
-
Addition: Add Triethylamine (2.2 eq) followed by slow addition of Triphosgene (0.35 eq) dissolved in DCM.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by IR (appearance of strong -N=C=O peak at ~2270 cm⁻¹).
-
Isolation: The product is rarely isolated due to stability. Typically, the solution is used directly in the next step (One-Pot). If isolation is required: Remove solvent under reduced pressure (anhydrous conditions) to yield a white/off-white solid.
Step 3: Urea Formation (Application)
Target: 1-(Pyrimidin-2-ylphenyl)-3-alkylurea
-
Reaction: Add the amine of interest (R-NH₂, 1.1 eq) to the isocyanate solution from Step 2.
-
Conditions: Stir at RT for 1-4 hours.
-
Result: Precipitate often forms. Filter or evaporate and purify via HPLC.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow from commercial starting materials to the final urea scaffold.[1][2][3][4]
Part 5: Handling & Safety (E-E-A-T)
Isocyanates are potent electrophiles and sensitizers. Strict adherence to the following protocols is mandatory.
-
Moisture Sensitivity: The isocyanate group reacts rapidly with water to form the carbamic acid, which decarboxylates to regenerate the amine and CO₂.
-
Protocol: Store under Argon/Nitrogen at -20°C. All glassware must be flame-dried.
-
-
Respiratory Hazard: Isocyanates are severe respiratory sensitizers.
-
Protocol: Double-gloving (Nitrile) and work exclusively in a fume hood.
-
-
Quenching: Unused isocyanate should be quenched with methanol (forming the methyl carbamate) or a 10% aqueous ammonium hydroxide solution before disposal.
References
-
PubChem Compound Summary. (2025). 2-(3-Isocyanatophenyl)pyrimidine (CAS 898289-49-1).[5] National Center for Biotechnology Information. [Link](Note: General search landing for verification)
-
Knochel, P., & Betlemeier, F. (2005). Preparation of Polyfunctional Arylmagnesium Reagents and Their Application in Organic Synthesis. Chemical Reviews. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
Sources
The Strategic deployment of Isocyanate-Functionalized Pyrimidines in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Convergence of Two Potent Pharmacophores
In the landscape of modern medicinal chemistry and materials science, the strategic combination of distinct functional groups to create novel molecular architectures with enhanced properties is a paramount goal. This guide delves into the synthesis, reactivity, and application of a particularly compelling class of building blocks: isocyanate-functionalized pyrimidines. The pyrimidine ring, a cornerstone of numerous biologically active molecules and approved drugs, brings a rich history of therapeutic relevance and a versatile scaffold for chemical modification.[1][2][3] Concurrently, the isocyanate group, a highly reactive electrophile, offers a gateway to a diverse array of chemical transformations, enabling the construction of ureas, urethanes, and other critical linkages with remarkable efficiency.[4] The fusion of these two entities yields a powerful synthetic tool, poised to accelerate the discovery and development of next-generation therapeutics and advanced materials. This document serves as a comprehensive resource, elucidating the fundamental principles and practical methodologies for harnessing the synthetic potential of isocyanate-functionalized pyrimidine building blocks.
The Core Scaffolds: Understanding Pyrimidines and Isocyanates
The Pyrimidine Nucleus: A Privileged Structure in Drug Discovery
The pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine.[1][3] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a recurring motif in a multitude of approved therapeutic agents.[5] Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[6] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[7][8]
The synthetic versatility of the pyrimidine core allows for extensive functionalization at its carbon and nitrogen atoms, enabling the fine-tuning of its physicochemical and pharmacokinetic properties.[2][9] This adaptability has led to the development of numerous blockbuster drugs, such as the cholesterol-lowering agent rosuvastatin (Crestor) and several kinase inhibitors used in oncology.[5]
The Isocyanate Functional Group: A Highly Reactive Electrophile
The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles.[4] This reactivity is the cornerstone of its utility in organic synthesis. Electron-withdrawing groups attached to the nitrogen atom can further enhance the electrophilicity of the isocyanate, increasing its reactivity.[10] Conversely, electron-donating groups decrease its reactivity.[10] Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[11]
The primary reactions of isocyanates involve the addition of nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water.[12] These reactions are often rapid and exothermic.[13]
-
Reaction with Alcohols: Isocyanates react with alcohols to form stable urethane (carbamate) linkages. This reaction is fundamental to the production of polyurethanes.[4]
-
Reaction with Amines: The reaction with primary or secondary amines yields urea derivatives. This reaction is typically very fast and often does not require a catalyst.[4][13]
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide gas.[4] This reaction is exploited in the production of polyurethane foams, where the CO2 acts as a blowing agent.[4]
Synthetic Pathways to Isocyanate-Functionalized Pyrimidines
The introduction of an isocyanate group onto a pyrimidine ring can be achieved through several established synthetic methodologies. The choice of method often depends on the nature of the starting pyrimidine derivative and the desired substitution pattern.
The Curtius Rearrangement: A Versatile and Widely Used Method
The Curtius rearrangement is a powerful and reliable method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[14][15] This thermal or photochemical decomposition of an acyl azide proceeds with the loss of nitrogen gas to yield the corresponding isocyanate.[15] A key advantage of the Curtius rearrangement is its tolerance of a wide variety of functional groups and the retention of stereochemistry at the migrating group.[15][16]
The general mechanism involves the formation of an acyl azide from a carboxylic acid derivative (typically an acyl chloride or anhydride) and an azide source, such as sodium azide or diphenylphosphoryl azide (DPPA).[16][17] Upon heating, the acyl azide undergoes a concerted rearrangement, where the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom with simultaneous expulsion of dinitrogen gas.[15]
Experimental Protocol: Synthesis of a Pyrimidinyl Isocyanate via the Curtius Rearrangement
This protocol provides a general procedure for the synthesis of a pyrimidinyl isocyanate from a pyrimidine carboxylic acid using diphenylphosphoryl azide (DPPA).
Materials:
-
Pyrimidine carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of the pyrimidine carboxylic acid in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 equivalents).
-
Stir the solution at room temperature for 10-15 minutes.
-
Add diphenylphosphoryl azide (1.1 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or IR spectroscopy (disappearance of the acyl azide peak and appearance of the isocyanate peak at ~2270 cm⁻¹). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, the resulting isocyanate solution can be used directly in the next step or carefully concentrated under reduced pressure. Caution: Isocyanates are reactive and potentially hazardous; appropriate safety precautions should be taken.
Phosgenation of Aminopyrimidines
The reaction of primary amines with phosgene (COCl₂) or a phosgene equivalent is a direct and common method for the synthesis of isocyanates.[4] This method is highly efficient but requires special handling due to the extreme toxicity of phosgene. The reaction proceeds through a carbamoyl chloride intermediate.[4] For laboratory-scale syntheses, safer phosgene surrogates such as triphosgene or diphosgene are often employed.
Diagram: Synthetic Routes to Isocyanate-Functionalized Pyrimidines
Caption: Key synthetic pathways to isocyanate-functionalized pyrimidines.
Reactivity and Applications in Medicinal Chemistry
The isocyanate group on the pyrimidine scaffold serves as a versatile handle for introducing a wide range of functionalities, making these building blocks highly valuable in drug discovery programs. The high reactivity of the isocyanate allows for the efficient construction of diverse compound libraries for screening and lead optimization.
Synthesis of Pyrimidine-Based Ureas and Carbamates
The most common application of isocyanate-functionalized pyrimidines is their reaction with amines and alcohols to form ureas and carbamates (urethanes), respectively. These functional groups are prevalent in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with protein targets.
The reaction of a pyrimidinyl isocyanate with a primary or secondary amine is typically rapid and proceeds in high yield to form the corresponding pyrimidinyl urea. Similarly, reaction with an alcohol, often in the presence of a catalyst such as a tertiary amine or an organotin compound, affords the pyrimidinyl carbamate.[18]
Diagram: Reactions of Isocyanate-Functionalized Pyrimidines
Caption: Common reactions of isocyanate-functionalized pyrimidines.
Applications in the Synthesis of Fused Heterocycles
Isocyanate-functionalized pyrimidines can also serve as precursors for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions can be designed where a nucleophilic group elsewhere on the pyrimidine or its substituent reacts with the isocyanate. For instance, an appropriately positioned amino or hydroxyl group can lead to the formation of fused pyrimido-triazine or pyrimido-oxazine ring systems.[19] Such strategies are valuable for creating novel scaffolds with unique three-dimensional shapes for exploring new chemical space in drug discovery.
Use in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy.[10] Isocyanates are excellent components in MCRs due to their predictable reactivity.[10] Isocyanate-functionalized pyrimidines can be incorporated into MCRs to rapidly generate libraries of structurally diverse and complex molecules. For example, a three-component reaction between a pyrimidinyl isocyanate, an amine, and an aldehyde could potentially lead to the formation of highly substituted pyrimidine derivatives.
Data Summary and Comparative Analysis
The following table summarizes the typical reaction conditions and yields for the key transformations discussed in this guide. It is important to note that specific conditions may vary depending on the exact substrates used.
| Reaction | Nucleophile | Catalyst | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| Urea Formation | Primary/Secondary Amine | None required | DCM, THF, DMF | 0 - 25 | 85 - 98 |
| Carbamate Formation | Primary/Secondary Alcohol | Tertiary Amine, DBTL | Toluene, THF | 25 - 80 | 70 - 95 |
| Reaction with Water | Water | Often uncatalyzed | Acetone/Water | 25 - 50 | Variable |
DCM: Dichloromethane, THF: Tetrahydrofuran, DMF: Dimethylformamide, DBTL: Dibutyltin dilaurate
Conclusion and Future Perspectives
Isocyanate-functionalized pyrimidine building blocks represent a powerful and versatile class of reagents for modern organic synthesis, particularly in the realm of medicinal chemistry. The convergence of a privileged heterocyclic scaffold with a highly reactive functional group provides a robust platform for the efficient synthesis of diverse molecular architectures. The methodologies outlined in this guide, particularly the Curtius rearrangement, offer reliable and scalable routes to these valuable intermediates.
The future of this field lies in the continued exploration of novel applications for these building blocks. The development of new multicomponent reactions incorporating pyrimidinyl isocyanates, the design of innovative intramolecular cyclization strategies to access novel fused ring systems, and their application in the synthesis of targeted covalent inhibitors are all promising avenues for future research. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize complex and diverse molecules will be paramount, and isocyanate-functionalized pyrimidines are well-positioned to be a key tool in the arsenal of the medicinal chemist.
References
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-
Isocyanate - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link].
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Chowdhury, A. Z., & Shibata, Y. (2001). Synthesis of new fused pyrimidines by isocyanate and isothiocyanate. Chemical & Pharmaceutical Bulletin, 49(4), 391-395.
- Decoding isocyanates: A deep dive into isocyan
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025).
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Isocyanate Reactions. (n.d.). Poliuretanos. Retrieved February 23, 2026, from [Link].
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- The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. The evidence of infra-red absorption spectra regarding alcohol–amine association in the base-catalysed reaction of phenyl isocyanate with alcohols. (1956). Journal of the Chemical Society (Resumed), 4518.
- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (2017). Organic & Biomolecular Chemistry, 15(46), 9816-9833.
- Isocyanate-based multicomponent reactions. (2024). RSC Advances, 14(55), 41697-41725.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 10(4), 387-408.
- Singh, B. (1992). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.
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- Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyan
-
Curtius rearrangement - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link].
- Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025). PCI Magazine.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).
- The Reactions of Diaminomaleonitrile with Isocyanates and Either Aldehydes or Ketones Revisited. (2025).
- Synthesis of 2-Substituted Pyrano[2,3-d]Pyrimidin-4(3H)-One Derivatives Using Iminophosphorane. (2007).
- Chowdhury, A. Z., & Shibata, Y. (2001). Synthesis of New Fused Pyrimidines by Isocyanate and Isothiocyanate. CHEMICAL & PHARMACEUTICAL BULLETIN, 49(4), 391-395.
- Medicinal Chemistry of Isocyanides. (2021). Chemical Reviews, 121(16), 10159-10230.
- Synthesis of azetidines
- Discover Novel Functionalized Pyrimidines | Building Blocks | Blog. (2019). Life Chemicals.
- Ohtsuka, Y. (1978). Chemistry of diaminomaleonitrile. 3. Reaction with isocyanate: a novel pyrimidine synthesis. The Journal of Organic Chemistry, 43(16), 3231-3233.
- Isocyanate-Based Dendritic Building Blocks: Combinatorial Tier Construction and Macromolecular-Property Modification. (2000).
- Pyrimidine Ring as Building Block for the Synthesis of Functionalized II-Conjugated Materials. (2025).
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- 11. pcimag.com [pcimag.com]
- 12. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. poliuretanos.net [poliuretanos.net]
- 14. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 15. Curtius rearrangement - Wikipedia [en.wikipedia.org]
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- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. 5. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. The evidence of infra-red absorption spectra regarding alcohol–amine association in the base-catalysed reaction of phenyl isocyanate with alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Guide: Solubility Profiling & Solvent Selection for 2-(3-Isocyanatophenyl)pyrimidine
This technical guide details the solubility profiling, solvent compatibility, and experimental determination protocols for 2-(3-Isocyanatophenyl)pyrimidine (CAS: 898289-49-1).
Executive Summary
2-(3-Isocyanatophenyl)pyrimidine is a specialized heterocyclic building block combining a pyrimidine ring with a reactive phenyl isocyanate group. Its solubility behavior is governed by a critical "Isocyanate Paradox": while structurally compatible with polar organic solvents, its electrophilic nature renders it chemically unstable in protic media (alcohols, water, amines).
This guide provides a predictive solubility profile , a solvent compatibility matrix , and a validated experimental protocol for generating precise solubility data, ensuring process safety and yield optimization in drug development workflows.
Chemical Profile & Reactivity
Understanding the dual nature of this molecule is prerequisite to solvent selection.
-
Lipophilic Domain: The phenyl ring and isocyanate group favor non-polar to moderately polar aromatic solvents (e.g., Toluene, Chlorobenzene).
-
Polar Domain: The pyrimidine ring (with two nitrogen atoms) increases polarity, necessitating solvents with higher dielectric constants than simple hydrocarbons (e.g., Hexane) for effective dissolution.
-
Reactivity Hazard: The isocyanate moiety (-N=C=O) is highly susceptible to nucleophilic attack.[1] "Solubility" in protic solvents is a misnomer; it is actually a reaction rate.
Reactivity Pathway (Solvent Exclusion Logic)
The following diagram illustrates why protic solvents must be excluded from solubility studies unless carbamate formation is the intended outcome.
Figure 1: Reaction vs. Dissolution. Protic solvents lead to chemical transformation, invalidating solubility data.
Solvent Compatibility & Predicted Solubility Data
Due to the specific nature of this compound, empirical data is often proprietary. The following table is a High-Confidence Predictive Model based on structural analogs (Phenyl isocyanate and Pyrimidine derivatives) and thermodynamic principles.
Solvent Class Suitability Matrix
| Solvent Class | Representative Solvents | Compatibility | Predicted Solubility (25°C) | Technical Notes |
| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Excellent | High (>100 mg/mL) | Primary Choice. π-π stacking interactions with the pyrimidine/phenyl rings stabilize the solute. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Good | High (>150 mg/mL) | Excellent solubilizing power but requires strict moisture control to prevent hydrolysis. |
| Polar Aprotic | DMF, DMSO, NMP | Use with Caution | Very High (>200 mg/mL) | High solubility, but trace water in these hygroscopic solvents causes rapid degradation. Use anhydrous grade only. |
| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good | Moderate (50-100 mg/mL) | Good balance for crystallization. THF must be peroxide-free and dry. |
| Alcohols | Methanol, Ethanol, IPA | FORBIDDEN | N/A (Reacts) | Forms methyl/ethyl carbamates rapidly. Exothermic reaction risk.[1][2] |
| Alkanes | Hexane, Heptane, Cyclohexane | Poor | Low (<5 mg/mL) | Useful as anti-solvents for precipitation/crystallization processes. |
Experimental Protocol: Gravimetric Solubility Determination
Objective: Determine the saturation solubility (
Reagents & Equipment[3]
-
Solute: 2-(3-Isocyanatophenyl)pyrimidine (>98% purity).
-
Solvents: Anhydrous grade (Water content <50 ppm, verified by Karl Fischer titration).
-
Apparatus: Jacketed equilibrium cell, magnetic stirrer, syringe filters (0.22 µm PTFE), analytical balance (±0.0001 g).
-
Atmosphere: Dry Nitrogen or Argon line.
Step-by-Step Methodology
-
Preparation: Dry the equilibrium cell and purge with Nitrogen to remove ambient moisture.
-
Saturation: Add excess solid solute to 10 mL of the chosen solvent.
-
Equilibration: Stir the mixture at the target temperature (
) for 24 hours.-
Checkpoint: Ensure solid phase remains present throughout. If fully dissolved, add more solute.
-
-
Sampling: Stop stirring and allow phases to separate for 1 hour (maintain temperature).
-
Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE filter into a pre-weighed weighing vial (
). -
Weighing: Weigh the vial with the solution (
). -
Evaporation: Evaporate the solvent under vacuum or nitrogen flow at mild heat (<40°C) until constant mass is achieved (
).-
Note: High heat may polymerize the isocyanate; vacuum is preferred.
-
-
Calculation:
Thermodynamic Modeling
To correlate data across temperatures, fit the experimental mole fraction solubility (
-
A, B, C: Empirical constants derived from regression analysis.
-
T: Absolute temperature (Kelvin).
-
Utility: This model accurately predicts solubility at unmeasured temperatures, crucial for designing cooling crystallization curves.
Process Design Workflow
The following workflow guides the translation of solubility data into a crystallization or reaction process.
Figure 2: Process design workflow emphasizing moisture control.
References
-
Isocyanate Reactivity & Handling
-
ChemicalBook. (n.d.). Phenyl isocyanate Properties and Reactivity. Retrieved from
-
Merck Millipore. (2024). Phenyl isocyanate for synthesis: Safety Data Sheet. Retrieved from
-
-
Solubility Measurement Methodology
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents. World Scientific News. Retrieved from
- NIST. (n.d.). Solubility Measurements: Gravimetric Method.Journal of Research of the National Institute of Standards and Technology.
-
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.Journal of Chemical Thermodynamics.
Disclaimer: 2-(3-Isocyanatophenyl)pyrimidine is a potent sensitizer. All solubility experiments must be conducted in a fume hood with appropriate PPE (respiratory protection, chemically resistant gloves).
Sources
safety data sheet SDS for 2-(3-Isocyanatophenyl)pyrimidine
An In-depth Technical Guide to the Safe Handling of 2-(3-Isocyanatophenyl)pyrimidine for Research Applications
Compound Profile and Core Hazards
2-(3-Isocyanatophenyl)pyrimidine, identified by CAS number 898289-49-1, is an aromatic heterocyclic compound designed for use in synthetic chemistry.[1][2] Its structure combines a pyrimidine ring, a common scaffold in medicinal chemistry, with a highly reactive isocyanate (-N=C=O) functional group. This isocyanate group dictates the compound's reactivity and is the primary driver of its significant health hazards.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not widely published, data from the closely related isomer 2-(4-isocyanatophenyl)pyrimidine and the broader class of aromatic isocyanates provide a clear and authoritative basis for risk assessment.[3] The principal dangers associated with this compound are not its acute toxicity but its potent ability to act as a respiratory and dermal sensitizer.[4]
The Mechanism of Isocyanate Sensitization: The high reactivity of the isocyanate group allows it to readily form covalent bonds with nucleophilic groups (such as -NH2 and -OH) found on proteins in the skin, mucous membranes, and respiratory tract.[5] This chemical reaction creates an "isocyanate-protein adduct," which the body's immune system may recognize as a foreign substance or "neo-antigen."[4][6]
Initial exposure may cause mild irritation or no symptoms at all. However, this exposure can prime the immune system. Upon subsequent exposure, even to minuscule concentrations, a sensitized individual can experience a severe and potentially life-threatening hypersensitivity reaction, most notably occupational asthma.[6][7] This sensitization is typically irreversible. Both inhalation and skin contact are known routes for inducing sensitization.[4][5]
Hazard Identification and Classification
Based on authoritative data for the isocyanate class and analogous compounds, 2-(3-Isocyanatophenyl)pyrimidine should be handled as a hazardous substance.[3] The following GHS-style classification table summarizes the expected hazards.
| Hazard Class | Category | Pictogram | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | 2 | GHS07 | Causes serious eye irritation.[3] |
| Respiratory Sensitization | 1 | GHS08 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][8] |
| Skin Sensitization | 1 | GHS07 | May cause an allergic skin reaction.[3][8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | May cause respiratory irritation.[8] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (Assumed) | GHS07 | Harmful if swallowed, in contact with skin, or if inhaled.[8] |
Risk Assessment and Exposure Control
Effective management of 2-(3-Isocyanatophenyl)pyrimidine hinges on a robust risk assessment and the implementation of stringent, multi-layered exposure controls. The primary goal is to prevent initial sensitization.
Engineering Controls: The First Line of Defense
Engineering controls are the most critical element for preventing exposure. Reliance on Personal Protective Equipment (PPE) alone is insufficient.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and addition to reaction mixtures, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[9] This prevents inhalation of any dust or volatile vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]
-
Proximity of Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[11]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must be deliberate and based on the specific hazards of isocyanates.
| Control Type | Specification | Rationale and Field Insight |
| Hand Protection | Double-gloving with nitrile gloves (minimum thickness of 4-5 mil). | Thin latex gloves are not suitable. Nitrile provides better chemical resistance. Double-gloving is a crucial best practice to protect against undetected pinholes or tears during handling. Change gloves immediately if contamination is suspected. |
| Eye Protection | Chemical safety goggles that form a seal around the eyes. A full-face shield should be worn over the goggles when there is a splash hazard. | Standard safety glasses with side shields do not provide adequate protection from splashes or fine dust. The eyes are highly susceptible to irritation and are a potential route for sensitization.[3] |
| Body Protection | A fully-fastened lab coat, preferably made of a low-permeability material. | Protects against skin contact from minor spills and contamination of personal clothing.[12] Lab coats used when handling isocyanates should be kept separate from other personal items.[11] |
| Respiratory Protection | Typically not required if all work is performed within a certified fume hood. For spill cleanup or situations with potential for aerosol generation outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A full-face respirator is preferred as it also protects the eyes. | The goal of engineering controls is to eliminate the need for respiratory protection. However, for non-routine tasks or emergencies, respiratory protection is essential to prevent inhalation, the most direct route to respiratory sensitization.[11] |
Safe Handling and Experimental Protocols
A systematic workflow is essential for minimizing risk during the entire lifecycle of the chemical in the laboratory.
Workflow for Safe Handling of Isocyanates
Caption: Step-by-step procedure for isocyanate spill and exposure response.
First Aid Measures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [9]Remove all contaminated clothing. Seek medical attention if irritation or other symptoms develop. [8]* Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open. [9]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air at once. [8]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. Any individual with significant inhalation exposure should be medically evaluated, as symptoms like pulmonary edema can be delayed.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [8]
References
- BenchChem. (2025). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols.
-
Wisnewski, A. V., & Redlich, C. A. (2009). Predicted mechanism for the effects of isocyanate in the development of isocyanate induced asthma. ResearchGate. Available at: [Link]
-
Olson, K. R. (Ed.). (n.d.). ISOCYANATES. In Poisoning & Drug Overdose, 8e. AccessMedicine | McGraw Hill Medical. Available at: [Link]
-
de Jong, K., et al. (2007). Respiratory Symptoms, Sensitization, and Exposure–Response Relationships in Spray Painters Exposed to Isocyanates. American Journal of Respiratory and Critical Care Medicine, 176(11), 1090-1097. Available at: [Link]
-
Basicmedical Key. (2017). Non Pulmonary Effects of Isocyanates. Available at: [Link]
-
Jones, S. M., et al. (2001). Mechanisms of isocyanate sensitisation. An in vitro approach. Toxicology in Vitro, 15(4-5), 489-494. Available at: [Link]
-
Reddit r/chemistry Community. (2021). Safety measures for working with isocyanate. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). 2-(3-Isocyanatophenyl)pyrimidine - Exposure: Exposure Production Volumes. CompTox Chemicals Dashboard. Available at: [Link]
-
Safe Work Australia. (2020). Guide to handling isocyanates. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). 2-(3-Isocyanatophenyl)pyrimidine Synonyms. CompTox Chemicals Dashboard. Available at: [Link]
-
Government of Canada. (2022). Isocyanates: Control measures guideline. Available at: [Link]
-
The University of British Columbia, Safety & Risk Services. (2021). Isocyanate Exposure Control Plan. Available at: [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Pyrimidine 98%. Available at: [Link]
-
FooDB. (2011). Showing Compound Pyrimidine (FDB023153). Available at: [Link]
-
Oakwood Chemical. (n.d.). Pyrimidines Reagents Catalog. Available at: [Link]
-
Ottokemi. (n.d.). Manufacturers of Pyrimidines compounds in India. Available at: [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
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- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Non Pulmonary Effects of Isocyanates | Basicmedical Key [basicmedicalkey.com]
- 6. researchgate.net [researchgate.net]
- 7. Respiratory Symptoms, Sensitization, and Exposure–Response Relationships in Spray Painters Exposed to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
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- 12. Control measures guide - Canada.ca [canada.ca]
Novel Pyrimidine Derivatives: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. As an essential component of nucleic acids, its derivatives are uniquely positioned to interact with a multitude of biological targets with high specificity and affinity.[1][2] This guide provides an in-depth exploration of novel pyrimidine derivatives in drug discovery research. We will delve into the strategic rationale behind their synthesis, detail robust protocols for their biological evaluation, and analyze the structure-activity relationships (SAR) that drive lead optimization. By integrating field-proven insights with foundational scientific principles, this document serves as a technical resource for professionals dedicated to advancing therapeutic innovation.
The Pyrimidine Core: A Versatile and Privileged Scaffold
The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 is more than just a simple heterocycle; it is a "privileged scaffold".[1] This status is earned due to its ability to serve as a versatile template for designing ligands that can interact with numerous, diverse biological targets.[3] Its prevalence in nature, most notably as the bases cytosine, thymine, and uracil in DNA and RNA, provides a biological precedent for its acceptance and interaction with cellular machinery.[2][4]
Key Chemical and Biological Features:
-
Hydrogen Bonding Capability: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while substituents like amino or hydroxyl groups can serve as hydrogen bond donors. This allows for precise and strong interactions within the active sites of enzymes and receptors.[1]
-
π-π Interactions: The aromatic nature of the ring facilitates π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein targets.[1]
-
Bioisosterism: Pyrimidine is a well-established bioisostere for the purine scaffold, which is crucial for its role in designing kinase inhibitors that compete with adenosine triphosphate (ATP).[5][6] It is also used as a bioisosteric replacement for phenyl and other aromatic systems to improve medicinal chemistry properties.[6][7]
-
Synthetic Tractability: The pyrimidine scaffold is amenable to a wide range of chemical modifications, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1][8]
This combination of features has led to the development of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology (e.g., 5-Fluorouracil, Gefitinib), infectious diseases (e.g., Zidovudine), and cardiovascular diseases.[1][2][9]
Strategic Synthesis of Novel Pyrimidine Derivatives
The synthesis of a diverse library of pyrimidine derivatives is the foundational step in any discovery program. The chosen synthetic route must be robust, versatile, and allow for the introduction of various substituents to explore the structure-activity landscape thoroughly.
Foundational Synthetic Methodologies
Classical methods provide a reliable route to the core pyrimidine structure. The Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea, is a prime example of an efficient multicomponent reaction to produce dihydropyrimidines.[4][8]
A more general and widely used approach involves the cyclocondensation of 1,3-dicarbonyl compounds with amidines, urea, or guanidine.[1][8] This method offers great flexibility in introducing substituents at the 2, 4, and 6-positions of the pyrimidine ring.
Modern and Efficient Synthetic Approaches
To accelerate the drug discovery process, modern synthetic chemistry has introduced several innovations:
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes, increasing throughput and efficiency.[1][10]
-
Multi-Component Reactions (MCRs): MCRs build molecular complexity in a single step from three or more starting materials, offering an atom-economical and efficient route to diverse scaffolds.[1]
-
Catalyst-Driven Methods: The use of novel catalysts, including nanocatalysts, can improve yields, reduce waste, and enable reactions under greener, more sustainable conditions.[1][10]
The overall strategy follows a logical progression from initial library synthesis to lead optimization.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Derivative
This protocol describes a general and reliable method for synthesizing a 2-amino-4-aryl-pyrimidine derivative, a common core in many kinase inhibitors.
Principle: This procedure involves the condensation of a chalcone (an α,β-unsaturated ketone) with guanidine hydrochloride. The chalcone itself is synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative. This two-step process is robust and allows for variability at two key positions of the final pyrimidine.
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Add 5 mL of a 40% aqueous sodium hydroxide solution dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash with cold water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone.
Step 2: Synthesis of the Pyrimidine Derivative
-
In a 100 mL round-bottom flask, add the synthesized chalcone (8 mmol), guanidine hydrochloride (10 mmol), and 5 mL of a 30% sodium hydroxide solution to 40 mL of ethanol.[11]
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice.
-
The precipitated solid is the pyrimidine derivative. Filter the product, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography (Silica gel, using a hexane-ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., methanol/benzene mixture).[11]
-
Characterize the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[2]
Self-Validation: The purity of intermediates and the final product is validated at each step using TLC and melting point analysis. The final structural confirmation via spectroscopic methods ensures the identity of the synthesized molecule, which is critical for interpreting subsequent biological data.
Biological Evaluation and Screening
Once a library of derivatives is synthesized, the next critical phase is to evaluate their biological activity. The choice of assay is dictated by the therapeutic target. For oncology, cytotoxicity and specific enzyme inhibition assays are paramount.
Protocol: MTT Assay for In Vitro Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., A549 non-small cell lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in DMSO and then dilute with culture medium (final DMSO concentration <0.5%). Add 100 µL of the compound solutions to the wells, resulting in a range of final concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Sunitinib, Doxorubicin) as a positive control.[12]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Mechanism of Action: Kinase Inhibition
Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways often deregulated in cancer.[5][14] The pyrimidine core mimics the adenine part of ATP, binding to the hinge region of the kinase's ATP-binding pocket.
Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are crucial for transforming a moderately active "hit" into a potent and selective "lead" candidate. By systematically modifying the substituents on the pyrimidine ring, medicinal chemists can probe the interactions with the biological target and enhance desired properties.[4][15]
Key Principles of Pyrimidine SAR:
-
Position 2: Substituents at this position, often an amino or substituted amino group, frequently interact with the "hinge region" of kinase enzymes, a critical anchoring point for ATP-competitive inhibitors.[14]
-
Position 4: This position is often a point for introducing larger aryl or heteroaryl groups that can extend into solvent-exposed regions or target specific sub-pockets of the active site, thereby influencing potency and selectivity.[3][16]
-
Position 5: Modifications at C5 can modulate electronic properties and provide vectors for improving pharmacokinetic properties like solubility or metabolic stability. Introducing electron-withdrawing groups can sometimes enhance bioactivity.[2][17]
Data Presentation: Comparative Anticancer Activity
The following table summarizes hypothetical IC₅₀ data for a series of pyrido[2,3-d]pyrimidine derivatives designed as Thymidylate Synthase (TS) inhibitors, demonstrating how subtle structural changes can profoundly impact potency.[15]
| Compound | R1 Substituent | R2 Substituent | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | hTS IC₅₀ (nM) |
| 1a | 4-OCH₃-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 20.47 ± 1.21 |
| 1b | 4-Cl-Ph | H | 0.85 ± 0.21 | 1.05 ± 0.34 | 11.52 ± 0.88 |
| 1c | 4-OCH₃-Ph | CH₃ | 3.54 ± 1.12 | 4.11 ± 1.56 | 45.33 ± 2.45 |
| 1d | 4-Cl-Ph | CH₃ | 1.76 ± 0.55 | 2.01 ± 0.78 | 28.91 ± 1.98 |
Data adapted for illustrative purposes based on trends in medicinal chemistry literature.[15]
Causality and Insights:
-
R1 Group: Replacing the electron-donating methoxy group (1a) with an electron-withdrawing chloro group (1b) doubles the potency against both cell lines and the target enzyme (hTS). This suggests a favorable interaction or electronic effect of the halogen in the target's active site.
-
R2 Group: The addition of a methyl group at the R2 position (1c, 1d) consistently reduces activity compared to their hydrogen counterparts (1a, 1b). This indicates a potential steric clash within the binding pocket, disrupting the optimal orientation for inhibition.
Conclusion and Future Perspectives
The pyrimidine scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics.[3][18] Its synthetic versatility and inherent biological relevance ensure its continued prominence in drug discovery pipelines. Future research will likely focus on several key areas:
-
Hybrid Molecules: Combining the pyrimidine core with other pharmacophores to create dual-acting agents or overcome resistance.[3][19]
-
Targeted Covalent Inhibitors: Designing pyrimidines with reactive groups that can form a covalent bond with the target protein, leading to prolonged and potent inhibition.
-
AI and Machine Learning: Utilizing computational tools to predict the activity of virtual pyrimidine libraries, screen for off-target effects, and optimize ADMET properties, thereby accelerating the design-make-test-analyze cycle.[1][20][21]
By leveraging these advanced strategies with the solid foundation of classical medicinal chemistry, the scientific community will continue to unlock the full therapeutic potential of novel pyrimidine derivatives.
References
-
Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). International Journal of Science and Advanced Technology. [Link]
-
Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). Journal of Medicinal Chemistry. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Recent Advances in the Development of Pyrimidine-based CNS Agents. (2023). Current Drug Discovery Technologies. [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Authorea. [Link]
-
FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). ResearchGate. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2025). ResearchGate. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Research Journal of Pharmacy and Technology. [Link]
-
Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). ijcrt.org. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). innovareacademics.in. [Link]
-
Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review. (2022). PubMed. [Link]
-
Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S.. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2024). PubMed. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). gsconlinepress.com. [Link]
-
An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC - NIH. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). PMC. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2009). Chemical Reviews. [Link]
-
Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). PMC. [Link]
-
Pyrimidine. (n.d.). Wikipedia. [Link]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). organic-chemistry.org. [Link]
-
Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. (n.d.). rjptonline.org. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PMC. [Link]
-
Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (n.d.). eurekaselect.com. [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). MDPI. [Link]
-
Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... (n.d.). ResearchGate. [Link]
-
FDA approved five-membered ring fused pyrimidine-based derivatives and their biological properties. (2022). DSpace Repository. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). PubMed. [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). PubMed. [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. [Link]
-
Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. (2015). Dove Medical Press. [Link]
-
Computational Methods in the Design of Anticancer Drugs. (2024). MDPI. [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2021). MDPI. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC. [Link]
-
(A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.). ResearchGate. [Link]
-
BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL. (2025). ScienceGate. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC. [Link]
Sources
- 1. ijsat.org [ijsat.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 6. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. jchemrev.com [jchemrev.com]
- 11. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Strategic Sourcing & Synthesis Guide: 2-(3-Isocyanatophenyl)pyrimidine
This guide provides a strategic analysis of sourcing, synthesizing, and utilizing 2-(3-Isocyanatophenyl)pyrimidine (CAS: 898289-49-1). Due to the high chemical reactivity and moisture sensitivity of isocyanates, this compound is rarely available as an off-the-shelf "catalog" item.
This whitepaper recommends a "Make-on-Demand" strategy over direct purchasing to ensure chemical integrity and cost-efficiency.
Executive Summary
2-(3-Isocyanatophenyl)pyrimidine is a specialized electrophilic building block used primarily in the synthesis of urea-based kinase inhibitors and peptidomimetics.
-
Commercial Status: Tier 3 (Custom Synthesis / Make-to-Order).
-
Primary Challenge: Rapid hydrolysis to the symmetric urea upon exposure to atmospheric moisture during storage/shipping.
-
Recommended Approach: Purchase the stable amine precursor, 2-(3-Aminophenyl)pyrimidine (CAS: 69491-56-1), and convert it to the isocyanate immediately prior to use.
Part 1: Market Landscape & Price Analysis
Direct sourcing of the isocyanate carries significant risk. Vendors listing this CAS often do not hold stock but synthesize it upon receipt of an order (lead time: 4–6 weeks).
Sourcing Decision Matrix
Figure 1: Strategic decision matrix favoring in-house synthesis due to stability and cost factors.
Cost Comparison Table
| Component | Target Molecule (Isocyanate) | Precursor (Amine) |
| CAS Number | 898289-49-1 | 69491-56-1 |
| Market Availability | Very Low (Custom Synthesis) | Moderate (Catalog Item) |
| Estimated Price | $400 - $800 / gram | $80 - $150 / gram |
| Lead Time | 4–6 Weeks | 3–7 Days |
| Stability Risk | High (Hydrolysis) | Low (Stable Solid) |
| Key Suppliers | Enamine (Make-on-demand), WuXi | Apollo Scientific, ChemScene, Ambeed |
Guidance: Do not pay a premium for the isocyanate unless you lack the fume hood infrastructure to handle triphosgene.
Part 2: Synthesis Protocol (The "Make" Solution)
This protocol utilizes Triphosgene (BTC) as a safer solid substitute for phosgene gas to convert the amine to the isocyanate.
Reaction Scheme
Precursor: 2-(3-Aminophenyl)pyrimidine Reagent: Triphosgene (Bis(trichloromethyl) carbonate) Solvent: Dichloromethane (DCM) or Toluene (anhydrous) Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Figure 2: Synthesis pathway via Triphosgene-mediated carbonylation.
Step-by-Step Methodology
Safety Warning: Triphosgene generates phosgene gas upon decomposition. Perform all operations in a well-ventilated fume hood.
-
Preparation:
-
Dry all glassware in an oven (>120°C) overnight.
-
Purge the reaction flask with Argon or Nitrogen.
-
-
Dissolution:
-
Dissolve 1.0 eq of 2-(3-Aminophenyl)pyrimidine (CAS 69491-56-1) in anhydrous DCM (0.1 M concentration).
-
Add 2.5 eq of Triethylamine (TEA). Cool to 0°C.
-
-
Addition:
-
Dissolve 0.4 eq of Triphosgene in a minimal amount of DCM.
-
Add the Triphosgene solution dropwise to the amine solution over 20 minutes at 0°C.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by TLC (Amine spot should disappear) or IR (Appearance of peak at ~2270 cm⁻¹).
-
-
Work-up (Critical):
-
Do not perform an aqueous work-up (water destroys the product).
-
Filter off the amine-hydrochloride salts under an inert atmosphere if possible.
-
Concentrate the filtrate in vacuo to yield the crude isocyanate.
-
Usage: Re-dissolve immediately in anhydrous solvent (THF/DCM) for the next step (urea formation).
-
Part 3: Technical Validation (Quality Control)
Since isocyanates are unstable, standard QC (like LCMS in water/methanol) will show the degradation product. Use these self-validating checks:
Infrared Spectroscopy (Non-Destructive)
-
Method: Run an FT-IR of the crude residue.
-
Marker: Look for a strong, sharp stretching vibration band at 2250–2270 cm⁻¹ (Isocyanate -N=C=O group).
-
Absence: If this peak is missing, the product has likely hydrolyzed to the urea.
Derivatization Check (LCMS)
Because you cannot inject the isocyanate directly into a protic LCMS mobile phase without it reacting:
-
Protocol: Take a 10 µL aliquot of the reaction mixture.
-
Quench: Add 100 µL of Methanol .
-
Reaction: Isocyanate + MeOH → Methyl Carbamate.
-
Analysis: Run LCMS. Look for the mass of the Methyl Carbamate derivative (MW of Isocyanate + 32 Da).
-
Target Mass: MW(Amine) + 26 (Carbonyl) + 32 (MeOH) ≈ MW(Amine) + 58.
-
Part 4: Utilization in Drug Discovery
The primary utility of this scaffold is generating urea libraries.
General Protocol for Urea Synthesis:
-
Dissolve the freshly prepared 2-(3-Isocyanatophenyl)pyrimidine in anhydrous THF.
-
Add 1.0–1.2 eq of the nucleophile (e.g., aliphatic amine, aniline).
-
Stir at RT for 1–12 hours.
-
Purification: The resulting urea is stable. Quench with water, extract with EtOAc, and purify via Flash Chromatography or Prep-HPLC.
References
-
EPA CompTox Chemicals Dashboard. 2-(3-Isocyanatophenyl)pyrimidine Details. [Link]
-
PubChem. 2-Aminopyrimidine (Related Structure & Nomenclature). [Link]
-
Organic Syntheses. General Procedures for Isocyanate Generation using Triphosgene. [Link]
-
RSC Advances. Isocyanate-based multicomponent reactions in drug discovery. [Link]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Novel Urea Derivatives via 2-(3-Isocyanatophenyl)pyrimidine
Abstract
This document provides a detailed guide for the synthesis of N,N'-substituted urea derivatives utilizing 2-(3-isocyanatophenyl)pyrimidine as a versatile building block. Urea-containing compounds are of paramount importance in medicinal chemistry, often acting as crucial hinge-binding motifs in kinase inhibitors and other targeted therapeutics.[1][2] The pyrimidine scaffold is also a privileged structure in drug discovery, known for a wide spectrum of biological activities.[3][4] This guide offers a robust protocol for the nucleophilic addition of primary and secondary amines to the isocyanate moiety, explains the underlying chemical principles, and discusses the significance of this chemical class in modern drug development.
Introduction: The Strategic Value of Pyrimidine-Urea Scaffolds
The convergence of a pyrimidine ring and a urea linker creates a molecular scaffold with significant potential for drug discovery.[1] The urea functionality is a unique hydrogen-bonding unit, capable of acting as both a hydrogen bond donor and acceptor, which allows for strong and specific interactions with protein targets.[2] This has been successfully exploited in numerous FDA-approved drugs.[2]
Simultaneously, the pyrimidine core is a cornerstone of medicinal chemistry, found in compounds with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5] The combination, therefore, allows for the creation of molecules with finely-tuned pharmacodynamic and pharmacokinetic properties. The reagent at the center of this guide, 2-(3-isocyanatophenyl)pyrimidine, serves as an ideal starting point for generating libraries of diverse urea derivatives for screening and lead optimization.
Reaction Mechanism: Nucleophilic Addition
The synthesis of ureas from isocyanates and amines is a highly efficient and reliable chemical transformation.[6] The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbon atom of the isocyanate group. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable N,N'-disubstituted urea product. The reaction is typically fast, clean, and high-yielding, often proceeding to completion at room temperature without the need for a catalyst.[6][7]
Caption: The mechanism of urea formation via nucleophilic attack.
Detailed Experimental Protocol
This protocol provides a general and robust method for the synthesis of a wide range of urea derivatives from 2-(3-isocyanatophenyl)pyrimidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-(3-Isocyanatophenyl)pyrimidine | >95% | Commercial | Store under inert gas and protect from moisture. |
| Amine of choice (primary or secondary) | >98% | Commercial | Ensure amine is pure and dry. |
| Anhydrous Dichloromethane (DCM) | DriSolv® or similar | Commercial | Use a freshly opened bottle or solvent from a purification system. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Commercial | Alternative solvent to DCM.[7] |
| Round-bottom flask | - | Standard Labware | Must be oven- or flame-dried before use. |
| Magnetic stirrer and stir bar | - | Standard Labware | |
| Syringes and needles | - | Standard Labware | For transfer of anhydrous solvents and reagents. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercial | For reaction monitoring. |
| Filtration apparatus (Büchner funnel, flask) | - | Standard Labware | For isolating precipitated products. |
| Rotary evaporator | - | Standard Labware | For solvent removal. |
| Flash column chromatography system | - | Standard Labware | For purification of soluble products. |
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the chosen amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Reagent Addition: In a separate dry flask, dissolve 2-(3-isocyanatophenyl)pyrimidine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at room temperature over 5-10 minutes.[7]
-
Causality Note: Dropwise addition is crucial for controlling the reaction exotherm, especially with highly reactive amines. While many reactions proceed smoothly at room temperature, for aliphatic amines, cooling the reaction mixture to 0°C in an ice bath before addition is a prudent measure to prevent side reactions.[7]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Work-up and Isolation: The method of isolation depends on the solubility of the product.
-
Case A: Product Precipitates. If a solid forms during the reaction, continue stirring for the allotted time. Isolate the product by vacuum filtration. Wash the solid with a small amount of cold DCM to remove any residual starting materials. Dry the solid under vacuum.[7] This is the most straightforward and often preferred outcome.
-
Case B: Product is Soluble. If the product remains in solution, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be purified.
-
-
Purification (if necessary):
-
Recrystallization: This is an effective method if a suitable solvent system can be found (e.g., ethanol, ethyl acetate/hexanes).
-
Flash Column Chromatography: For non-crystalline or impure products, purification on a silica gel column is the standard method.[7] A gradient of ethyl acetate in hexanes is a common eluent system.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.
Caption: General experimental workflow for urea derivative synthesis.
Expected Results & Troubleshooting
The reaction is generally high-yielding (>90%). The physical properties of the products will vary based on the amine used.
Table of Representative Products:
| Amine Reactant | Expected Product Name | Physical State | Expected Yield (%) |
| Aniline | 1-(3-(pyrimidin-2-yl)phenyl)-3-phenylurea | White Solid | >95 |
| Benzylamine | 1-benzyl-3-(3-(pyrimidin-2-yl)phenyl)urea | White Solid | >95 |
| 4-Fluoroaniline | 1-(4-fluorophenyl)-3-(3-(pyrimidin-2-yl)phenyl)urea | White Solid | >95 |
| Piperidine | 1-(3-(pyrimidin-2-yl)phenyl)-3-(piperidin-1-yl)urea | Pale Oil/Solid | >90 |
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete | 1. Poor quality/wet reagents or solvent.2. Sterically hindered or deactivated amine. | 1. Use freshly dried solvents and high-purity reagents.2. Gently heat the reaction (e.g., 40°C) or allow for a longer reaction time. |
| Formation of multiple spots on TLC | 1. Reaction with moisture to form a symmetric diaryl urea.2. Amine impurity. | 1. Ensure strictly anhydrous conditions.2. Purify the starting amine before use. |
| Difficulty in product purification | Product is an oil or has similar polarity to starting material. | 1. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, ether) to induce crystallization.2. Use a different chromatography eluent system. |
Applications in Drug Discovery: Kinase Inhibition
A primary application for this class of compounds is in the development of protein kinase inhibitors. Many kinase inhibitors, such as Sorafenib, utilize a urea moiety to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[8] The N-phenyl group often occupies the ATP-binding site, while the pyrimidine-containing portion can be directed towards the solvent-exposed region, allowing for modifications that enhance potency and selectivity.[2] The synthesis of a library of analogs using the described protocol allows for a systematic Structure-Activity Relationship (SAR) study to optimize these interactions and develop potent and selective drug candidates.[1][9][10]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate.
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
-
Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. Available at: [Link]
- Kumar, A., et al. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry.
- Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028.
- Abdullahi, S. R., et al. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate.
- Vignoni, S., et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
- Patel, H. P., & Singh, P. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry.
- Wang, Y., et al. (2022). Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Frontiers in Chemistry.
- JETIR. (n.d.). Review on pharmacological activity of pyrimidine heterocycle.
- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
- Choomuenwai, V., et al. (n.d.). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. PMC.
Sources
- 1. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 5. jetir.org [jetir.org]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]
- 10. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
click chemistry applications of pyrimidine isocyanates
Topic: High-Efficiency Ligation with Pyrimidine Isocyanates: From In-Situ "Click" Protocols to DNA-Encoded Libraries Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Library Synthesis Specialists
Executive Summary
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) defines the "click chemistry" era, the formation of urea and carbamate linkages remains the backbone of medicinal chemistry, particularly in kinase inhibitor discovery. Pyrimidine isocyanates are high-energy electrophiles that offer "click-like" efficiency—rapid kinetics, high atom economy, and modularity—when reacting with amines or alcohols.
However, their hydrolytic instability prevents them from being stored as shelf-stable "click" reagents. This guide outlines the "In-Situ Click" strategy: generating pyrimidine isocyanates transiently (via Curtius rearrangement) or releasing them from "masked" precursors (blocked isocyanates) to achieve high-fidelity ligation without isolation. These protocols are critical for Fragment-Based Drug Discovery (FBDD) and the synthesis of DNA-Encoded Libraries (DELs).
Scientific Foundation
2.1 The Reactivity Profile
Isocyanates (
-
Click Characteristics: The reaction is often quantitative, requires no catalyst (for amines), and produces no byproducts (atom economy = 100%).
-
The Challenge: Pyrimidine rings are electron-deficient. When attached to an isocyanate, the electron-withdrawing nature of the pyrimidine ring heightens the electrophilicity of the isocyanate carbon, making it extremely sensitive to moisture. Hydrolysis yields the amine and
, killing the reaction stoichiometry.
2.2 Strategic Solutions
To utilize pyrimidine isocyanates in a "click" workflow, we employ two strategies:
-
In-Situ Generation (Curtius): Converting a stable pyrimidine carboxylic acid to an acyl azide, which rearranges to the isocyanate upon heating in the presence of the nucleophile.
-
Masked Isocyanates: Using a pyrazole- or oxime-blocked isocyanate that is stable at room temperature but dissociates (deblocks) at elevated temperatures to release the reactive isocyanate.
Visualizing the Chemistry
The following diagram illustrates the three primary pathways to access the Pyrimidine Urea scaffold, highlighting the "In-Situ" and "Masked" routes preferred for high-throughput applications.
Figure 1: Strategic pathways for accessing Pyrimidine Ureas. The Curtius and Masked routes avoid isolation of the unstable isocyanate.
Detailed Experimental Protocols
Protocol A: In-Situ Curtius Rearrangement (The "Click" Method)
Application: DNA-Encoded Libraries (DEL), Parallel Medicinal Chemistry. Why: Allows the use of stable carboxylic acid building blocks. Avoids handling toxic/unstable isocyanates.[1][2]
Reagents:
-
Pyrimidine Carboxylic Acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.2 equiv)
-
Triethylamine (
) (2.5 equiv) -
Nucleophilic Amine (
) (1.5 equiv) -
Solvent: Anhydrous Toluene or 1,4-Dioxane (for thermal stability).
Step-by-Step Procedure:
-
Activation: In a dry reaction vial, dissolve the Pyrimidine Carboxylic Acid (0.5 mmol) in anhydrous Toluene (2.0 mL).
-
Base Addition: Add
(174 µL, 1.25 mmol) and stir at Room Temperature (RT) for 5 minutes. -
Azide Formation: Add DPPA (130 µL, 0.6 mmol) dropwise. Stir at RT for 30–60 minutes. Checkpoint: Formation of the acyl azide can be monitored by LCMS, but it is often converted directly.
-
Rearrangement & Coupling: Add the Nucleophilic Amine (0.75 mmol) to the mixture.
-
Thermal "Click": Heat the reaction block to 80–90°C for 2–4 hours.
-
Work-up: Cool to RT. Dilute with EtOAc, wash with saturated
and brine. Dry over and concentrate. -
Purification: Flash chromatography (typically MeOH/DCM gradients).
Expert Tip: For DNA-Encoded Libraries (DEL), this reaction is performed in aqueous/organic mixtures. However, since water competes with the amine, a large excess of amine (50–100 equiv) is required to favor urea formation over hydrolysis.
Protocol B: Thermal Deblocking of Masked Isocyanates
Application: Material Science, Surface Modification, "One-Pot" formulations. Why: Allows for a shelf-stable precursor that reacts only when "switched on" by heat.
Reagents:
-
Pyrazole-blocked Pyrimidine Isocyanate (Synthesis: React isocyanate with 3,5-dimethylpyrazole).
-
Target Amine.
-
Catalyst: Dibutyltin dilaurate (DBTDL) (Optional, 0.1 mol%).
Step-by-Step Procedure:
-
Preparation: Dissolve the Masked Isocyanate (1.0 equiv) and the Target Amine (1.1 equiv) in a high-boiling solvent (e.g., DMSO, DMF, or Toluene).
-
Activation: Heat the mixture to 100–120°C .
-
Note: The blocking group (pyrazole) dissociates, regenerating the free isocyanate.
-
-
Reaction: Maintain temperature for 4–6 hours. The volatile blocking agent (if low MW) or the thermodynamics drive the reaction toward the stable urea.
-
Isolation: If the blocking agent is pyrazole, it can often be removed by an acidic wash or sublimation.
Protocol C: Synthesis of Sorafenib Analogs (Direct Ligation)
Application: Late-stage Drug Discovery. Why: Mimics the industrial route for diaryl urea kinase inhibitors.
Reagents:
-
Pyrimidine Amine (e.g., 2-aminopyrimidine derivative).
-
Aryl Isocyanate (Commercial or generated).
-
Solvent: Anhydrous DCM or THF.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve the Pyrimidine Amine (1.0 equiv) in anhydrous DCM.
-
Addition: Add the Aryl Isocyanate (1.1 equiv) dropwise at 0°C .
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Observation: The urea product often precipitates out of the non-polar solvent (DCM), driving the reaction to completion.
-
-
Filtration: Filter the precipitate. Wash with cold DCM. This often yields >95% pure product without column chromatography.
Data Presentation & Troubleshooting
5.1 Reaction Comparison Table
| Feature | In-Situ Curtius (Protocol A) | Masked Isocyanate (Protocol B) | Direct Ligation (Protocol C) |
| Precursor Stability | High (Carboxylic Acid) | High (Blocked Isocyanate) | Low (Free Isocyanate) |
| Moisture Sensitivity | Moderate | Low | High |
| Atom Economy | Good ( | Moderate (Loss of blocker) | Excellent (100%) |
| Purification | Chromatography usually required | Wash/Extraction | Filtration (often) |
| Primary Use Case | Library Synthesis / DEL | Materials / Coatings | Bulk Drug Synthesis |
5.2 Troubleshooting Guide
-
Problem: Low yield due to hydrolysis (formation of amine byproduct).
-
Cause: Wet solvents or insufficient amine nucleophilicity.
-
Solution: Use strictly anhydrous solvents (molecular sieves). If using the Curtius protocol, increase the equivalents of the trapping amine.
-
-
Problem: Incomplete Curtius Rearrangement.
-
Diagnosis: LCMS shows intermediate Acyl Azide mass.
-
Solution: Increase temperature to 90°C or switch solvent to Toluene (higher boiling point than THF).
-
-
Problem: Purification difficulty (Urea vs. Amine).
-
Solution: Ureas are significantly more polar than the starting amines. Use a gradient of 0-10% MeOH in DCM. For Sorafenib analogs, exploit their poor solubility in DCM/Ether to precipitate them.
-
Workflow Visualization: DNA-Encoded Library (DEL) Cycle
This diagram illustrates how pyrimidine isocyanate chemistry is integrated into the split-and-pool synthesis of DELs.
Figure 2: Integration of Pyrimidine Isocyanate "Click" chemistry into a DNA-Encoded Library synthesis workflow.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Wilhelm, S. M., et al. (2004). Discovery and Properties of Sorafenib (BAY 43-9006), a Novel Multikinase Inhibitor. Cancer Research. Link
-
Leogane, O., & Lebel, H. (2006).[1] One-Pot Synthesis of Ureas from Carboxylic Acids via the Curtius Rearrangement.[8] Organic Letters. Link
-
Derasp, J. S., et al. (2020).[3] Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors.[3] Organic Letters. Link
-
Li, X., et al. (2021). Investigation of Masked N-Acyl-N-isocyanates: Support for Oxadiazolones as Blocked N-Isocyanate Precursors. Chemistry – A European Journal. Link
Sources
- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 3. Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors [organic-chemistry.org]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. WO2021064056A1 - Blocked isocyanate polyurethane compositions using a new blocking agent, method of manufacture and uses thereof - Google Patents [patents.google.com]
Precision Functionalization of Polymers with 2-(3-Isocyanatophenyl)pyrimidine
Application Note | Series: Advanced Polymer Therapeutics
Executive Summary
This guide details the protocol for conjugating 2-(3-Isocyanatophenyl)pyrimidine (CAS: 898289-49-1) to functionalized polymers. This compound serves as a high-value heterobifunctional building block, introducing a bioactive pyrimidine pharmacophore —a privileged scaffold in kinase inhibitors and antiviral therapeutics—onto polymeric backbones via a stable urea or carbamate (urethane) linkage.
Key Applications:
-
Polymer-Drug Conjugates: Improving the solubility and pharmacokinetics of pyrimidine-based small molecules.
-
Targeted Delivery: Utilizing the pyrimidine moiety as a ligand for specific biological receptors.
-
Material Science: Modifying hydrogel properties via pi-stacking interactions introduced by the aromatic system.
Chemical Basis & Mechanism[1]
The core reactivity relies on the electrophilic nature of the isocyanate (-NCO) group on the phenyl ring. The pyrimidine ring remains chemically inert under these conjugation conditions, preserving its biological integrity.
Reaction Pathways[1][2]
-
Carbamate Formation (Hydroxyl-terminated Polymers): Reacting with alcohols (e.g., PEG, PLGA-OH) requires a catalyst (typically organotin or tertiary amine) and elevated temperatures to form a carbamate linkage.
-
Urea Formation (Amine-terminated Polymers): Reacting with primary/secondary amines (e.g., Chitosan, PEI, Dendrimers) is rapid, exothermic, and catalyst-free, forming a urea linkage.
Mechanistic Diagram
The following diagram outlines the chemical transformations and critical intermediate states.
Figure 1: Mechanistic pathway for the conjugation of 2-(3-Isocyanatophenyl)pyrimidine to nucleophilic polymers.
Experimental Protocols
Pre-Requisite: Materials & Handling[3]
-
Ligand: 2-(3-Isocyanatophenyl)pyrimidine (Store at 4°C, desiccated).
-
Solvents: Anhydrous DMF or DMSO (Water content < 50 ppm). Isocyanates hydrolyze rapidly in the presence of moisture to form inert anilines.
-
Catalyst: Dibutyltin dilaurate (DBTL) for -OH reactions.
Protocol A: Conjugation to Hydroxyl-Polymers (e.g., mPEG-OH)
Target Audience: Researchers developing stealth polymer-drug conjugates.
1. Polymer Drying (Critical Step)
-
Dissolve mPEG-OH (MW 2k–20k) in Toluene.
-
Perform azeotropic distillation to remove trace water.
-
Evaporate Toluene and redissolve the polymer in anhydrous DMF (Concentration: 100 mg/mL).
2. Reaction Setup
-
Stoichiometry: Add 3.0 equivalents of 2-(3-Isocyanatophenyl)pyrimidine per hydroxyl group.
-
Catalyst: Add DBTL (0.1 mol% relative to polymer).
-
Conditions: Purge with Argon/Nitrogen. Heat to 60°C for 12–24 hours.
3. Purification
-
Cool reaction to room temperature.
-
Precipitation: Dropwise addition into cold Diethyl Ether (10x volume). The functionalized polymer precipitates; unreacted isocyanate remains soluble.
-
Centrifuge (4000 rpm, 10 min) and wash pellet 3x with ether.
-
Dialysis: (Optional for high purity) Dialyze against DMSO then Water (MWCO 1000 Da) to remove trace small molecules. Lyophilize.
Protocol B: Conjugation to Amine-Polymers (e.g., PAMAM Dendrimer)
Target Audience: Gene delivery and multivalent targeting.
1. Solubilization
-
Dissolve Amine-polymer in anhydrous DMSO or DMF.
-
Note: Ensure the polymer is in free-base form, not a hydrochloride salt.
2. Reaction Setup
-
Stoichiometry: Add 1.1 to 1.5 equivalents of 2-(3-Isocyanatophenyl)pyrimidine per target amine.
-
Conditions: React at Room Temperature for 2–4 hours. No catalyst required.[1]
3. Purification
-
Precipitation in Ether (as above) or Acetone, depending on polymer solubility.
Characterization & Validation
To ensure scientific integrity, the following data points must be collected to validate the reaction.
| Technique | Observation | Interpretation |
| FTIR | Disappearance of peak at 2270 cm⁻¹ | Consumption of Isocyanate (-NCO). |
| FTIR | Appearance of peak at 1700–1720 cm⁻¹ | Formation of Urethane (C=O) bond. |
| ¹H NMR | Shift of aromatic protons (7.0–9.0 ppm) | Presence of Pyrimidine/Phenyl rings on polymer. |
| ¹H NMR | New peak at ~8.5–9.0 ppm (singlet) | Urea/Carbamate NH proton (solvent dependent). |
| GPC | Shift in Retention Time / UV absorbance | Confirmation of polymer-ligand attachment (UV detector tracks pyrimidine). |
Workflow Visualization
The following decision tree assists in process control and troubleshooting.
Figure 2: Operational workflow for polymer functionalization.
Troubleshooting & Self-Validation
-
Issue: Gelation during reaction.
-
Cause: Crosslinking. If your polymer has multiple nucleophiles (e.g., star-PEG), trace water can hydrolyze the isocyanate to an amine, which then reacts with another isocyanate, linking two polymer chains.
-
Solution: Strictly anhydrous conditions are non-negotiable.
-
-
Issue: Low Degree of Substitution (DS).
-
Cause: Steric hindrance of the polymer coil.
-
Solution: Perform the reaction in a "good solvent" for the polymer (where the chain is extended, not globular). For PEG, Toluene or DMF is better than DCM.
-
References
-
Isocyanate Chemistry in Polymers: Title: "Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study." Source: National Institutes of Health (PMC) Link:[Link]
-
Polymer-Drug Conjugate Principles: Title: "Polymer-drug conjugates: Origins, progress to date and future directions." Source: Advanced Drug Delivery Reviews Link:[Link]
-
Pyrimidine Pharmacophore Insight: Title: "A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs." Source: PubMed Link:[Link]
-
General PEGylation Protocols: Title: "Modification of Pea Starch and Dextrin Polymers with Isocyanate Functional Groups." Source: MDPI (Polymers) Link:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(3-Isocyanatophenyl)pyrimidine Stability
Current Status: Operational Subject: Hydrolysis Prevention & Handling Protocols Ticket ID: ISO-PYR-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
You are likely utilizing 2-(3-Isocyanatophenyl)pyrimidine as a critical electrophilic building block, possibly for kinase inhibitor synthesis. This molecule presents a dual challenge:
-
High Electrophilicity: The pyrimidine ring acts as an electron-withdrawing group (EWG) on the phenyl system, making the isocyanate moiety (
) significantly more reactive toward nucleophiles (like water) than standard phenyl isocyanate. -
Irreversible Degradation: Hydrolysis does not just "deactivate" the molecule; it actively destroys it by converting it into an insoluble urea dimer, which complicates purification and ruins stoichiometry.
This guide provides a self-validating workflow to ensure reagent integrity.
Module 1: The Failure Mechanism (Know Your Enemy)
To prevent hydrolysis, you must understand the cascade. Water does not simply "wet" the molecule; it triggers a chain reaction that consumes two equivalents of your starting material for every one equivalent of water.
The Hydrolysis Cascade
The following diagram illustrates why even trace moisture leads to significant yield loss.
Figure 1: The degradation pathway. Note that the amine generated in Step 2 immediately attacks remaining isocyanate (Step 3), doubling the consumption of your starting material.
Module 2: Solvent & Storage Protocols
Core Directive: Treat this reagent as "air-intolerant." The pyrimidine nitrogen can theoretically participate in hydrogen bonding with water, potentially shuttling protons and accelerating the hydrolysis rate compared to simple aryl isocyanates.
Solvent Compatibility Matrix
| Solvent Class | Status | Recommendation | Reason |
| Chlorinated (DCM, Chloroform) | PREFERRED | Dry over 4Å Sieves | Excellent solubility; non-nucleophilic. |
| Ethers (THF, Dioxane) | CAUTION | Distill or inhibitor-free | Peroxides can trigger radical side reactions; hygroscopic. |
| Aromatics (Toluene) | GOOD | Dry over 4Å Sieves | Azeotropic removal of water is possible. |
| Alcohols (MeOH, EtOH) | FORBIDDEN | DO NOT USE | Reacts instantly to form carbamates (urethanes). |
| Amines (TEA, DIPEA) | FORBIDDEN | DO NOT USE | Reacts instantly to form ureas. |
The "Zero-Water" Workflow
Do not rely on "anhydrous" labels from the bottle. Follow this decision tree for solvent preparation.
Figure 2: Solvent preparation workflow. Molecular sieves (4Å) are mandatory for storage of solvents used with pyrimidinyl isocyanates.
Module 3: Validation Protocol (ASTM D2572 Adapted)
The Issue: How do you know if your bottle of 2-(3-Isocyanatophenyl)pyrimidine is still good? The Solution: You must titrate the Isocyanate (-NCO) content.[1][2] Do not rely on LCMS alone, as the urea dimer can sometimes ionize poorly or decompose in the source.
Protocol: Dibutylamine Back-Titration
This method reacts the isocyanate with a known excess of amine, then titrates the unreacted amine.
-
Reagents:
-
0.1 N Dibutylamine (DBA) in dry Toluene (The "Capture" reagent).
-
0.1 N HCl (Standardized).[3]
-
Isopropanol (Solvent).
-
Bromophenol Blue indicator.
-
-
Procedure:
-
Blank: Mix 20 mL DBA solution + 50 mL Isopropanol. Titrate with HCl to yellow endpoint.[4] Record Volume (
). -
Sample: Weigh ~0.2g of your isocyanate (
). Dissolve in 20 mL DBA solution. Wait 15 mins (Critical: allows complete urea formation). Add 50 mL Isopropanol. Titrate with HCl. Record Volume ( ).
-
-
Calculation:
-
Interpretation:
-
Theoretical %NCO for 2-(3-Isocyanatophenyl)pyrimidine (MW ~197.2): ~21.3%
-
If experimental %NCO < 20%, repurification is required.
-
Module 4: Troubleshooting & FAQs
Q1: I see a fine white precipitate in my reaction mixture. What is it?
-
Diagnosis: This is almost certainly the 1,3-bis(3-(pyrimidin-2-yl)phenyl)urea dimer.
-
Cause: Moisture ingress. The isocyanate hydrolyzed to an amine, which immediately attacked the remaining isocyanate.
-
Fix: This is irreversible. Filter the solid (urea is highly insoluble). Check the filtrate for remaining isocyanate using the titration method above. You may need to add more reagent to account for the loss.
Q2: My reaction vessel developed pressure. Is this dangerous?
-
Diagnosis: Yes. The hydrolysis of isocyanate releases Carbon Dioxide (CO₂) .
-
Mechanism:
. -
Action: Ensure your reaction is vented through a drying tube (CaCl₂ or Drierite) to a bubbler. Never heat a sealed vessel containing isocyanates unless you are certain it is anhydrous.
Q3: Can I use a rotary evaporator to dry this compound?
-
Risk: High. Rotary evaporators often introduce atmospheric moisture through the vacuum seal or release valve.
-
Recommendation: If you must concentrate, backfill only with dry Argon/Nitrogen. Do not leave the flask under dynamic vacuum for extended periods if the trap is not strictly anhydrous.
Q4: Why is the pyrimidine ring relevant to stability?
-
Science: The pyrimidine ring is electron-deficient. Through the phenyl linker, it exerts an inductive electron-withdrawing effect on the isocyanate carbon.
-
Impact: This makes the central carbon (
) more electrophilic (positive character) compared to a simple phenyl isocyanate. Consequently, it reacts faster with water. You have a shorter window of error during handling.
References
-
ASTM International. (2019). Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers (ASTM D2572-19). West Conshohocken, PA. [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (See section on drying solvents and purification of isocyanates). [Link]
-
Six, C., & Richter, F. (2003). Isocyanates, Organic.[6][7] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Mechanistic details on hydrolysis and dimerization). [Link]
Sources
Technical Support Center: Purification Strategies for 2-(3-Isocyanatophenyl)pyrimidine
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on effectively removing unreacted 2-(3-isocyanatophenyl)pyrimidine from reaction mixtures. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful purification of your target compounds.
Understanding the Challenge: The Reactivity of 2-(3-Isocyanatophenyl)pyrimidine
The primary challenge in removing unreacted 2-(3-isocyanatophenyl)pyrimidine stems from the high reactivity of the isocyanate (-N=C=O) functional group. This group readily reacts with nucleophiles such as amines, alcohols, and even water.[1] Therefore, purification strategies must be carefully selected to avoid the formation of unwanted byproducts while ensuring the stability of the desired product. The pyrimidine core, being a π-deficient aromatic system, is generally less susceptible to electrophilic attack but can undergo nucleophilic substitution under certain conditions.[2] Our recommended strategies are designed to selectively target the isocyanate group without affecting the pyrimidine ring or other sensitive functionalities in your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted isocyanates?
A1: The most common and effective methods include the use of scavenger resins, chemical quenching followed by purification, liquid-liquid extraction, and chromatography. The choice of method depends on the scale of your reaction, the nature of your desired product, and the available laboratory equipment.
Q2: How do scavenger resins work to remove isocyanates?
A2: Scavenger resins are solid-supported reagents with functional groups that react with and bind to specific molecules.[3] For removing electrophilic isocyanates, nucleophilic scavenger resins (e.g., aminomethylated polystyrene) are used. The unreacted isocyanate covalently binds to the resin, which can then be easily removed by simple filtration.[4] This method is highly efficient for small-scale reactions and high-throughput synthesis.
Q3: What are suitable quenching agents for 2-(3-isocyanatophenyl)pyrimidine?
A3: Simple primary or secondary amines (e.g., benzylamine, piperidine) or alcohols (e.g., benzyl alcohol) are effective quenching agents.[5][6] They react quickly with the isocyanate to form urea or urethane derivatives, respectively. These derivatives are typically more polar and can be more easily separated from the desired product by chromatography or extraction.
Q4: Can I use water to quench the unreacted isocyanate?
A4: While water does react with isocyanates to form an unstable carbamic acid that decomposes to an amine and carbon dioxide, this can lead to the formation of symmetric ureas as the resulting amine reacts with remaining isocyanate. This can complicate the purification process. Therefore, using a controlled quenching agent is generally recommended.
Q5: What type of chromatography is best suited for purifying my product from the unreacted isocyanate?
A5: Normal-phase flash column chromatography is often effective. The choice of solvent system will depend on the polarity of your desired product. A non-polar solvent system (e.g., hexanes/ethyl acetate) will typically allow the less polar isocyanate to elute before more polar products. High-performance liquid chromatography (HPLC) can also be used for analytical and preparative-scale purifications.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product degradation during purification | The chosen scavenger resin or quenching agent is reacting with your desired product. | Ensure the scavenger or quencher is selective for the isocyanate group. If your product contains nucleophilic moieties, consider using a less reactive quencher or a different purification method like chromatography. |
| Incomplete removal of the isocyanate | Insufficient amount of scavenger resin or quenching agent was used. | Use a larger excess of the scavenger or quenching agent (typically 2-3 equivalents relative to the unreacted isocyanate).[9] Increase the reaction time or temperature to ensure complete reaction. |
| Difficulty separating the quenched byproduct from the desired product | The polarity of the quenched byproduct is too similar to your desired product. | Choose a quenching agent that results in a byproduct with a significantly different polarity. For example, using a more polar amine as a quencher will result in a more polar urea byproduct. |
| Isocyanate trimerization observed | The reaction conditions (e.g., presence of certain catalysts, high temperature) are promoting the trimerization of the isocyanate to form an isocyanurate.[10] | Avoid high temperatures during workup and purification. If a catalyst was used in the reaction, ensure it is removed or neutralized before purification. |
Experimental Protocols
Protocol 1: Removal of Unreacted 2-(3-Isocyanatophenyl)pyrimidine using a Scavenger Resin
This protocol is ideal for small to medium-scale reactions where a simple filtration-based workup is desired.
Caption: Workflow for isocyanate removal using a scavenger resin.
Materials:
-
Reaction mixture containing unreacted 2-(3-isocyanatophenyl)pyrimidine.
-
Aminomethyl polystyrene scavenger resin (or a similar nucleophilic resin).
-
Anhydrous solvent compatible with the reaction mixture (e.g., dichloromethane, THF).
-
Filtration apparatus.
Procedure:
-
Once the primary reaction is complete, add 2-3 equivalents of aminomethyl polystyrene scavenger resin relative to the initial amount of unreacted 2-(3-isocyanatophenyl)pyrimidine.
-
Stir the mixture at room temperature. The reaction time can vary from 1 to 16 hours, depending on the concentration of the unreacted isocyanate.[9] Monitor the disappearance of the isocyanate by TLC or LC-MS.
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Chemical Quenching Followed by Chromatographic Purification
This protocol is a robust method suitable for a wide range of reaction scales.
Caption: Workflow for isocyanate removal by quenching and chromatography.
Materials:
-
Reaction mixture containing unreacted 2-(3-isocyanatophenyl)pyrimidine.
-
Quenching agent (e.g., benzylamine).
-
Solvents for chromatography (e.g., hexanes, ethyl acetate).
-
Silica gel for column chromatography.
Procedure:
-
After the main reaction is complete, cool the mixture to room temperature.
-
Add 1.5-2 equivalents of a quenching agent, such as benzylamine, dropwise to the reaction mixture.
-
Stir the mixture for 30-60 minutes at room temperature. Monitor the disappearance of the isocyanate by TLC or LC-MS.
-
Once the quenching is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, using an appropriate solvent system to separate the desired product from the urea byproduct.
Protocol 3: Liquid-Liquid Extraction
This method is useful when there is a significant difference in the solubility of the desired product and the unreacted isocyanate in two immiscible solvents.
Materials:
-
Reaction mixture.
-
Two immiscible solvents (e.g., a polar and a non-polar solvent).
-
Separatory funnel.
Procedure:
-
Dilute the reaction mixture with a suitable organic solvent.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with an appropriate aqueous solution (e.g., dilute acid or base, depending on the nature of the product and impurities) to remove any water-soluble components.
-
If the desired product and the unreacted isocyanate have different solubilities in a biphasic system, perform a liquid-liquid extraction to separate them. For example, if the product is more polar, it may be preferentially extracted into a more polar solvent.
-
Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent to obtain the purified product.
References
-
Biotage. Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Available at: [Link]
-
Argoresin. Argoresin MP-Isocyanate. Available at: [Link]
-
Amerigo Scientific. Scavenger Resins. Available at: [Link]
-
Rapp Polymere. ScavengePore Benzyl isocyanate. Available at: [Link]
- Google Patents. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.
- Hewlett Packard. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
-
Glycopep. Resins with Functional Groups as Scavengers. Available at: [Link]
- Google Patents. US4169175A - Removal of unreacted tolylene diisocyanate from urethane prepolymers.
-
The Analytical Scientist. Analysis of Isocyanates Using Supelco's ASSET EZ4-NCO Dry Sampler. Available at: [Link]
-
National Center for Biotechnology Information. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Available at: [Link]
-
SGS United Kingdom. A NEW APPROACH TO SAMPLING ISOCYANATES MONOMER AND OLIGOMERS IN AIR USING A DRY SAMPLER. Available at: [Link]
-
Canada.ca. Isocyanates: Control measures guideline. Available at: [Link]
- Google Patents. US6664414B2 - Process for reducing residual isocyanate.
- Google Patents. US4065362A - Purification of organic isocyanates.
- Google Patents. EP1575907B1 - Method for the purification of isocyanates.
-
Diva-Portal.org. Isocyanates and Amines - Sampling and Analytical Procedures. Available at: [Link]
-
Justia Patents. Method for the purification of isocyanates. Available at: [Link]
-
Wikipedia. Pyrimidine. Available at: [Link]
-
ResearchGate. How to avoid the trimerization of Isocyanate-functionalized prepolymers? Available at: [Link]
- Google Patents. US7358388B2 - Method for the purification of isocyanates.
-
an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Available at: [Link]
-
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]
-
PubMed. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Available at: [Link]
-
Journal of the American Chemical Society. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Available at: [Link]
-
Solubility of Things. Pyrimidine. Available at: [Link]
-
Microbe Notes. Pyrimidine- Definition, Properties, Structure, Uses. Available at: [Link]
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link]
-
National Center for Biotechnology Information. How To Get Isocyanate?. Available at: [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]
-
Johnson Fine Chemical. Dehydrating Agent. Available at: [Link]
-
Dongsen Chemicals. Blocked Isocyanates Curing Agents | Polyurethane Coatings. Available at: [Link]
-
Safe Work Australia. guide-to-handling-isocyanates.pdf. Available at: [Link]
-
ResearchGate. The Reactions of Diaminomaleonitrile with Isocyanates and Either Aldehydes or Ketones Revisited | Request PDF. Available at: [Link]
-
MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]
-
MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]
-
MDPI. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Available at: [Link]
- Google Patents. US5883254A - Process for making pyrimidine derivatives.
-
ResearchGate. Kinetics of Reactions of Pyrimidine Nucleoside 2'- and 3'-Monophosphates under Acidic and Neutral Conditions: Concurrent Phosphate Migration, Dephosphorylation and Deamination. Available at: [Link]
Sources
- 1. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 4. glycopep.com [glycopep.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. US6664414B2 - Process for reducing residual isocyanate - Google Patents [patents.google.com]
- 7. www3.epa.gov [www3.epa.gov]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. researchgate.net [researchgate.net]
storage stability of 2-(3-Isocyanatophenyl)pyrimidine solutions
Topic: Storage Stability & Handling Guide
Document ID: TS-ISO-PYR-001 Status: Active / Verified
Introduction: The Stability Paradox
Welcome to the technical support hub for 2-(3-Isocyanatophenyl)pyrimidine . If you are working with this compound, you are likely developing covalent kinase inhibitors or conducting proteomic profiling.
The Challenge: This molecule contains a phenyl isocyanate group attached to a pyrimidine ring. The isocyanate group (
This guide provides the protocols required to prevent the most common failure mode: Hydrolysis-induced precipitation.
Module 1: Solvent Selection & Preparation
FAQ: Which solvent should I use for stock solutions?
Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .
-
Why? The pyrimidine ring renders the molecule moderately lipophilic. DMSO dissolves it well (
). -
The Trap: DMSO is hygroscopic . It pulls moisture from the air. If your DMSO contains even 0.1% water, the isocyanate will hydrolyze, liberating
and forming an insoluble urea precipitate (see Diagram 1).
Critical Protocol: The "Dry Solvent" Rule
-
Source: Use only "Anhydrous" grade solvents packed under argon/nitrogen (e.g., Sure/Seal™ bottles).
-
Handling: Do not pour DMSO from a large bottle. Use a syringe with a needle to withdraw solvent through the septum to minimize air exposure.
-
Verification: If the DMSO bottle has been open for >1 month without a desiccator, discard it .
Visualizing the Failure Mode (Hydrolysis)
The following diagram illustrates why your clear solution turns cloudy. This is an autocatalytic degradation cycle.
Figure 1: The Degradation Cascade. Note that every molecule of Amine formed destroys a second molecule of Isocyanate to form Urea.
Module 2: Storage Conditions
FAQ: Can I freeze the DMSO stock solution?
Answer: Yes, but with strict caveats.
-
Temperature: Store at -20°C or -80°C .
-
The Freeze-Thaw Risk: DMSO freezes at
. Every time you thaw the tube, condensation forms on the cold outer wall. If you open the cap while the tube is cold, moisture condenses inside the tube. -
Protocol:
-
Aliquot the stock immediately after preparation (single-use vials).
-
When thawing, let the vial reach room temperature completely before opening the cap.
-
Store vials in a sealed container with active desiccant (e.g., Drierite™).
-
Table 1: Stability Matrix
| Condition | Est. Stability | Risk Factor |
| Solid Powder (Desiccated, -20°C) | > 2 Years | Low. Protect from light. |
| DMSO Solution (RT, Open Air) | < 4 Hours | Critical. Moisture absorption leads to urea formation. |
| DMSO Solution (RT, Anhydrous, Sealed) | 24-48 Hours | Moderate. DMSO can slowly react with isocyanates. |
| DMSO Solution (-20°C, Sealed) | 1-3 Months | Low/Moderate. Freeze-thaw cycles introduce water. |
| Aqueous Buffer (Assay Conditions) | Minutes | High. Prepare immediately before use. |
Module 3: Troubleshooting Guide
Scenario: "My solution has white particles/cloudiness."
Diagnosis: You have 1,3-substituted urea formation. Cause: Water ingress into the DMSO or the solid powder was already partially hydrolyzed. Solution:
-
Do NOT filter and use. The concentration is now unknown, and the amine byproduct (if present) may interfere with your biological assay by competing for the binding site.
-
Discard the solution.
-
Check your DMSO source.
Scenario: "I see a new peak in LC-MS, but it's not the urea."
Diagnosis: Methyl Carbamate formation.
Cause: Did you use Methanol (MeOH) to wash a syringe or dissolve the sample?
Explanation: Isocyanates react with alcohols to form carbamates (urethanes). This reaction is often faster than hydrolysis.
Reaction:
Troubleshooting Flowchart
Figure 2: Decision tree for handling precipitation events.
Module 4: Analytical Validation (QC Protocol)
Do not inject the raw isocyanate solution directly into an LC-MS containing water/methanol mobile phases. It will react on the column, ghosting into subsequent runs.
The "Methanol Quench" Protocol
To accurately measure the purity of your 2-(3-Isocyanatophenyl)pyrimidine, you must derivatize it into a stable form.
-
Preparation: Take
of your DMSO stock solution. -
Derivatization: Add
of HPLC-grade Methanol . -
Incubation: Vortex and let stand at Room Temp for 10 minutes.
-
Analysis: Run LC-MS on this sample.
-
Target Mass: Look for
(Mass of Isocyanate + Mass of Methanol). -
Interpretation:
-
Single peak at
= Pure Stock. -
Peak at
(Amine) or (Urea) = Degraded Stock.
-
-
References
-
Isocyanate Reactivity & Hydrolysis
-
LC-MS Analysis Protocols (Derivatization)
-
DMSO Solvent Effects
-
Biological Monitoring & Safety
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. I 2 /DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08685B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. hse.gov.uk [hse.gov.uk]
- 8. mdpi.com [mdpi.com]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. Emission and time-resolved migration rates of aromatic diamines from two flexible polyurethane foams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hsl.gov.uk [hsl.gov.uk]
quenching excess 2-(3-Isocyanatophenyl)pyrimidine in synthesis
The following Technical Support Guide is designed for researchers and process chemists working with 2-(3-Isocyanatophenyl)pyrimidine . It prioritizes high-fidelity purification and safety standards common in pharmaceutical development.
Topic: Quenching Excess 2-(3-Isocyanatophenyl)pyrimidine
Executive Summary
2-(3-Isocyanatophenyl)pyrimidine is a moderately reactive aromatic isocyanate used primarily as an electrophile in urea and carbamate synthesis. In drug discovery workflows, it is often used in excess (1.2 – 1.5 equiv) to drive the consumption of valuable nucleophilic cores.
The Challenge: Unreacted isocyanates are potent sensitizers and electrophiles. If not quenched, they can:
-
React with workup solvents (water/alcohols) to form impurities (anilines/carbamates).
-
Co-elute with the product during chromatography.
-
Pose long-term stability risks to the final compound.
This guide details the two industry-standard protocols for quenching this reagent: Solid-Supported Scavenging (Recommended) and Solution-Phase Derivatization .
Mechanism of Action
To select the correct protocol, you must understand the chemical fate of the isocyanate during quenching.
-
Path A (Scavenger Resin): A polymer-supported amine attacks the isocyanate carbon. The resulting urea is covalently bound to the insoluble bead. Filtration removes the impurity.[1][2]
-
Path B (Solution Phase - Alcohol): Methanol attacks the isocyanate to form a methyl carbamate. This creates a new chemical entity that must be removed via chromatography.
-
Path C (Hydrolysis - AVOID): Quenching with water generates unstable carbamic acid, which decarboxylates to release CO₂ and the corresponding aniline [2-(3-aminophenyl)pyrimidine]. This aniline is nucleophilic and can react with remaining isocyanate to form a symmetric urea dimer impurity.
Workflow Visualization
Figure 1: Decision tree for selecting the appropriate quenching strategy based on purification requirements.
Method A: Solid-Supported Scavenging (Gold Standard)
Best for: Med-chem library synthesis (10 mg – 5 g scale), avoiding extraction/chromatography.
This method utilizes PS-Trisamine (Polystyrene-supported Tris(2-aminoethyl)amine).[3] The primary amine on the resin reacts rapidly with the isocyanate.
Reagents & Materials
-
Scavenger: PS-Trisamine (Typical loading: 3.0 – 4.0 mmol/g).
-
Solvent: DCM, DCE, or THF (Must swell polystyrene beads).
-
Equipment: Orbital shaker or overhead stirrer (Do not use magnetic stir bars as they grind the resin).
Step-by-Step Protocol
-
Calculate Excess: Estimate the amount of unreacted isocyanate (e.g., if 0.2 mmol excess was used).
-
Stoichiometry: Use 3 to 4 equivalents of resin relative to the excess isocyanate.
-
Why? High equivalents ensure pseudo-first-order kinetics and complete removal within 1 hour.
-
-
Addition: Add the dry resin directly to the reaction mixture.
-
Note: If the reaction solvent is DMF or DMSO (which do not swell PS resins well), dilute the mixture 1:1 with DCM or THF before adding resin.
-
-
Incubation: Agitate at Room Temperature (RT) for 1–2 hours .
-
Validation: Spot a TLC plate. The isocyanate spot (usually high R_f) should disappear.
-
Filtration: Filter through a fritted cartridge or Celite pad. Wash the resin cake with DCM (2x) to recover all product.
-
Result: The filtrate contains the pure product; the isocyanate is trapped on the filter.
Quantitative Reference Table
| Parameter | Specification |
| Resin Type | PS-Trisamine (Bio-Rad, Biotage, or Sigma) |
| Equivalents | 3.0 – 4.0 eq (vs. excess isocyanate) |
| Swelling Solvents | DCM (>8 mL/g), THF, Toluene |
| Poor Solvents | Water, Methanol, Hexanes |
| Time | 60 – 120 mins |
Method B: Solution-Phase Quenching
Best for: Large scale (>100 g) where resin cost is prohibitive, or when the product precipitates in DCM.
Protocol
-
Quencher: Add Methanol (MeOH) or 3-(Dimethylamino)propylamine (DMAPA) .
-
MeOH: Forms a methyl carbamate. Slow reaction (may require mild heat).
-
DMAPA: Forms a urea. Fast reaction. The tertiary amine tail allows the impurity to be removed via an acidic aqueous wash.
-
-
Addition: Add 5 equivalents relative to the excess isocyanate.
-
Workup:
-
If using MeOH : Evaporate solvent. The residue will contain Product + Methyl Carbamate. Purify via Flash Chromatography.
-
If using DMAPA : Dilute with EtOAc. Wash with 1N HCl. The basic urea impurity will partition into the aqueous layer.
-
Troubleshooting & FAQs
Q1: The reaction mixture turned into a gel after adding the resin. What happened?
Diagnosis: The solvent system is incompatible with Polystyrene (PS) beads. Fix: PS beads require non-polar or moderately polar solvents (DCM, THF, Toluene) to swell and expose reactive sites. If your reaction is in 100% DMF, DMSO, or Ethanol, the beads collapse and trap the liquid. Solution: Add an equal volume of DCM or THF to the mixture to restore swelling.
Q2: I see a new impurity peak (M+32) in my LCMS.
Diagnosis: You likely used Methanol during the reaction or workup before the isocyanate was fully consumed. Explanation: Methanol reacts with 2-(3-Isocyanatophenyl)pyrimidine to form the methyl carbamate (+32 Da vs the isocyanate, or +32 Da relative to the urea product if the molecular weights are close). Prevention: Ensure the reaction is complete or quenched with resin before adding any alcohol.
Q3: Can I just quench with water?
Strongly Discouraged. Water hydrolyzes the isocyanate to 2-(3-aminophenyl)pyrimidine (the aniline) and CO₂. This aniline is a nucleophile and will react with any remaining isocyanate to form a symmetric urea dimer (1,3-bis(3-(pyrimidin-2-yl)phenyl)urea). This dimer is extremely insoluble and difficult to separate from your product.
Q4: The resin isn't working; the isocyanate persists after 4 hours.
Diagnosis: Steric bulk or low mixing efficiency. Fix:
-
Check Mixing: Are the beads moving freely? Magnetic stir bars pulverize beads, reducing surface area. Use an orbital shaker.
-
Temperature: Warm the mixture to 40°C.
-
Resin Age: Amines on resins absorb CO₂ from the air over time, deactivating them. Ensure the resin bottle was tightly sealed.
References
-
Biotage AB. "Isocyanate Scavenging User Guide." Biotage Technical Literature. Accessed Feb 2026. [Link]
-
Marsh, A., et al. "High-throughput synthesis of ureas using polymer-supported reagents." Journal of Organic Chemistry, 1996. [Link]
-
Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000. [Link]
Sources
Technical Support Center: Reactivity of 2-(3-Isocyanatophenyl)pyrimidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3-isocyanatophenyl)pyrimidine. It addresses common questions and troubleshooting scenarios related to determining the optimal reaction temperature to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of 2-(3-isocyanatophenyl)pyrimidine and what factors govern its reactivity?
The primary reactive site of 2-(3-isocyanatophenyl)pyrimidine is the isocyanate group (-N=C=O). The carbon atom in the isocyanate group is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by nucleophiles.
The reactivity is governed by several factors:
-
Nucleophile Strength: Stronger nucleophiles (e.g., primary amines) react more rapidly than weaker ones (e.g., hindered secondary alcohols).
-
Steric Hindrance: Bulky groups on either the isocyanate or the nucleophile can slow down the reaction rate.
-
Solvent: The choice of solvent can influence reaction rates by stabilizing or destabilizing transition states. Aprotic solvents are generally preferred to avoid reaction with the solvent itself.
-
Catalyst: The presence and type of catalyst can dramatically increase the reaction rate. Common catalysts include tertiary amines and organotin compounds.
-
Temperature: Temperature has a significant impact on the reaction rate and the prevalence of side reactions.
Q2: What is the typical temperature range for reacting 2-(3-isocyanatophenyl)pyrimidine with an alcohol to form a urethane?
For the formation of a urethane from the reaction of an isocyanate with an alcohol, a common starting point is room temperature (20-25°C). Many isocyanate reactions proceed efficiently at this temperature, especially when a catalyst is used. However, the optimal temperature can vary significantly based on the specific substrates and conditions. The general range can be from 0°C to 100°C.
-
Low Temperature (0-25°C): Often used for highly reactive alcohols or when trying to minimize side reactions.
-
Moderate Temperature (25-60°C): A good range for many standard urethane formations, providing a balance between reaction rate and selectivity.
-
High Temperature (60-100°C): May be necessary for less reactive or sterically hindered alcohols, but increases the risk of side reactions.
Q3: How does temperature specifically affect the reaction rate and product purity?
Temperature has a dual effect on the reaction between 2-(3-isocyanatophenyl)pyrimidine and a nucleophile:
-
Reaction Rate: As per the Arrhenius equation, increasing the temperature generally increases the rate of the desired reaction (e.g., urethane formation). This is because more molecules will have sufficient kinetic energy to overcome the activation energy barrier.
-
Product Purity (Side Reactions): Higher temperatures can also promote undesirable side reactions. Isocyanates are prone to several side reactions that have higher activation energies than the primary reaction. This means that at elevated temperatures, these side reactions become more significant, leading to lower product purity.
Table 1: Effect of Temperature on Reaction Outcomes
| Temperature Range | Expected Reaction Rate | Potential for Side Reactions | Recommended For |
| Low (0-25°C) | Slow to Moderate | Low | Highly reactive substrates; maximizing selectivity. |
| Moderate (25-60°C) | Moderate to Fast | Moderate | General purpose; good balance of rate and purity. |
| High (60-100°C) | Fast to Very Fast | High | Unreactive or sterically hindered substrates. |
Troubleshooting Guide
Problem: Low or No Product Yield
If you are experiencing low or no yield of your desired product, consider the following troubleshooting steps, starting with temperature optimization.
Step 1: Verify Temperature Control
-
Is the reaction temperature too low? For less reactive nucleophiles, room temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe. Consider incrementally increasing the temperature in 10°C steps (e.g., from 25°C to 35°C, then 45°C) and monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or in-situ IR).
-
Is the temperature being maintained consistently? Use a reliable temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath with a thermocouple).
Step 2: Evaluate Catalyst Use
-
Are you using a catalyst? If not, the reaction may be impractically slow at moderate temperatures. Consider adding a catalyst such as dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Is your catalyst active? Ensure the catalyst has not degraded.
Step 3: Check Reagent and Solvent Quality
-
Are your reagents and solvents anhydrous? Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea byproduct. Ensure all glassware is oven-dried and that anhydrous solvents are used under an inert atmosphere (e.g., nitrogen or argon).
Problem: Presence of Significant Side Products
The formation of side products is a common issue in isocyanate chemistry, often exacerbated by incorrect temperature control.
Common Side Reactions:
-
Urea Formation: Caused by reaction with water (see above).
-
Allophanate Formation: The desired urethane product can act as a nucleophile and react with another isocyanate molecule at elevated temperatures.
-
Isocyanurate Formation: Isocyanates can trimerize to form a highly stable six-membered ring, especially at high temperatures or in the presence of certain catalysts.
Workflow for Minimizing Side Products:
Caption: Troubleshooting workflow for minimizing side products.
Experimental Protocol: Determining Optimal Temperature
This protocol provides a general method for determining the optimal reaction temperature for the reaction of 2-(3-isocyanatophenyl)pyrimidine with a generic alcohol (ROH).
Objective: To find the temperature that provides the best balance of reaction time and product purity.
Materials:
-
2-(3-isocyanatophenyl)pyrimidine
-
Alcohol (ROH)
-
Anhydrous aprotic solvent (e.g., THF, Dichloromethane)
-
Catalyst (e.g., DBTDL, optional)
-
Temperature-controlled reaction vessel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Analytical tools (TLC plates, LC-MS)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagents: Dissolve the alcohol (1.0 eq) in the anhydrous solvent. If using a catalyst, add it to this solution.
-
Initial Temperature: Set the reaction temperature to a starting point, for example, 25°C.
-
Reaction Initiation: Slowly add a solution of 2-(3-isocyanatophenyl)pyrimidine (1.05 eq) in the anhydrous solvent to the alcohol solution under stirring.
-
Monitoring: Monitor the reaction progress every 30 minutes by taking a small aliquot and analyzing it by TLC or LC-MS to observe the consumption of starting materials and the formation of the product and any byproducts.
-
Temperature Adjustment:
-
If the reaction is very slow after 2-3 hours, increase the temperature by 10°C (to 35°C) and continue monitoring.
-
If significant side products are observed, repeat the experiment at a lower temperature (e.g., 15°C).
-
-
Optimization: Run a small matrix of reactions at different temperatures (e.g., 15°C, 25°C, 35°C, 45°C) and monitor them in parallel.
-
Analysis: Compare the results from the different temperatures to determine which condition gives the highest conversion to the desired product with the minimal amount of side products in a reasonable amount of time. This will be your optimal temperature.
Reaction Scheme and Side Reactions:
Caption: Reaction pathways for 2-(3-isocyanatophenyl)pyrimidine.
References
Validation & Comparative
Guide to FTIR Characterization of Isocyanate Groups in Pyrimidine Scaffolds
Executive Summary
In the high-stakes environment of drug development, pyrimidine derivatives serve as privileged scaffolds for kinase inhibitors and antimetabolites. The introduction of isocyanate groups (-N=C=O) onto these rings—often as transient intermediates via Curtius rearrangement or phosgenation—is a critical synthetic gateway. However, the high reactivity of isocyanates renders them difficult to isolate and characterize by slow techniques like NMR.
This guide establishes In-Situ Fourier Transform Infrared (FTIR) Spectroscopy as the superior modality for monitoring isocyanate-pyrimidine chemistry. Unlike NMR, which struggles with timescale and solvent suppression, or HPLC, which risks hydrolysis during elution, FTIR offers a direct, real-time window into the life and death of the isocyanate functionality.
Part 1: The Analytical Challenge
The synthesis of pyrimidinyl ureas and carbamates often proceeds through an isocyanate intermediate. The challenge is threefold:
-
Transient Stability: Pyrimidinyl isocyanates are prone to dimerization or hydrolysis upon exposure to atmospheric moisture.
-
Spectral Crowding: Pyrimidine rings are rich in heteroatoms, generating complex fingerprints in the 1500–1700 cm⁻¹ region (C=N, C=C stretches).
-
Quantification: Determining the exact moment of conversion is critical to minimize side-product formation.
The Solution: The "Silent Region"
FTIR succeeds where others fail because the isocyanate asymmetric stretch occurs in the spectral "silent region" (2000–2500 cm⁻¹), completely isolated from the pyrimidine fingerprint.
Part 2: FTIR Spectral Characterization
The Isocyanate Signature (-N=C=O)
The isocyanate group exhibits a powerful dipole change during vibration, resulting in an intense asymmetric stretching band.[1]
-
Wavenumber: 2250–2280 cm⁻¹
-
Intensity: Very Strong (vs)[2]
-
Shape: Sharp, occasionally broadening if hydrogen bonding occurs (e.g., with solvent or moisture).
The Pyrimidine Fingerprint
To validate the scaffold, one must track the pyrimidine ring modes. These do not overlap with the isocyanate peak.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 – 2280 | Very Strong |
| Pyrimidine Ring | C=N / C=C Ring Stretch | 1520 – 1580 | Medium-Strong |
| Pyrimidine Ring | Ring Breathing Mode | 980 – 1000 | Medium |
| C-H (Aromatic) | C-H Stretch | 3000 – 3100 | Weak |
| Carbonyl (if present) | C=O Stretch (Amide/Urea) | 1650 – 1720 | Strong |
Technical Insight: In pyrimidinyl isocyanates, the electron-withdrawing nature of the diaza-ring can shift the -NCO peak slightly to higher wavenumbers (closer to 2280 cm⁻¹) compared to aliphatic isocyanates (closer to 2260 cm⁻¹).
Part 3: Comparative Analysis
Why choose FTIR over NMR or Raman?
| Feature | In-Situ FTIR | ¹H NMR | Raman |
| Isocyanate Detection | Excellent. Distinct peak at ~2270 cm⁻¹. | Poor. No protons on -NCO; must infer from neighboring shifts. | Weak. -NCO has low polarizability change; signal is faint. |
| Time Resolution | < 1 Second. Ideal for kinetics. | Minutes. Too slow for fast intermediates. | Seconds. Good, but sensitivity is lower. |
| Solvent Compatibility | High. Most organic solvents are transparent in the 2200 region. | Low. Requires deuterated solvents; solvent peaks can obscure. | High. Water/Glass interference is minimal. |
| Moisture Sensitivity | Closed Loop. Probe dips directly into reactor. | High Risk. Sampling introduces atmospheric moisture. | Closed Loop. Non-invasive through glass. |
Decision Workflow
The following diagram illustrates when to deploy FTIR versus offline methods.
Caption: Decision tree for selecting analytical modalities based on reaction stability and data requirements.
Part 4: Self-Validating Experimental Protocol
Objective: Monitor the formation of a pyrimidinyl urea via an isocyanate intermediate.
Equipment Setup
-
Instrument: FTIR Spectrometer with ReactIR (or equivalent) probe.
-
Probe Type: Diamond or Silicon DiComp (chemically resistant).
-
Resolution: 4 cm⁻¹.[3]
-
Scans: 16 scans per time point (approx. 15-second intervals).
Step-by-Step Workflow
-
System Dry-Down (Validation Step 1):
-
Action: Insert probe into the reactor containing only the dry solvent (e.g., anhydrous THF or Toluene).
-
Check: Collect background spectrum. Ensure no peaks exist in the 3200–3600 cm⁻¹ region (O-H stretch). Presence of water will hydrolyze the isocyanate immediately.
-
-
Precursor Baseline:
-
Action: Add the pyrimidine amine precursor.
-
Observation: Confirm pyrimidine ring peaks (1500–1600 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹).
-
-
Isocyanate Generation/Addition:
-
Action: Add phosgene equivalent (e.g., Triphosgene) or add the isocyanate reagent.
-
Critical Signal: Watch for the rapid emergence of the 2270 cm⁻¹ peak .
-
Validation Step 2: The N-H peaks of the amine should decrease simultaneously.
-
-
Reaction Completion (The "Disappearance" Test):
-
Action: Add the nucleophile (e.g., second amine or alcohol).
-
Endpoint: The reaction is complete when the 2270 cm⁻¹ peak returns to baseline .
-
Product Confirmation: Look for the emergence of the Urea/Carbamate Carbonyl (C=O) at ~1680–1720 cm⁻¹.
-
Visualizing the Reaction Pathway
Caption: Correlation between chemical transformation and FTIR spectral markers.
Part 5: Troubleshooting & Interferences
Even with a robust protocol, anomalies occur. Use this table to diagnose spectral issues.
| Symptom | Probable Cause | Corrective Action |
| 2270 cm⁻¹ peak is weak/broad | Hydrolysis due to moisture. | Re-dry solvent; check reactor seals. Isocyanates form ureas with water. |
| Split peak at 2270 cm⁻¹ | Fermi resonance or conformational isomers. | Common in aromatic isocyanates. Integrate the entire doublet area. |
| New peak at 2340 cm⁻¹ | CO₂ generation. | If using phosgene/triphosgene, CO₂ is a byproduct. Purge with N₂. |
| No disappearance of 2270 cm⁻¹ | Nucleophile is unreactive. | Add catalyst (e.g., DMAP) or increase temperature. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
CDC/NIOSH. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Link (Validates the use of the 2270 cm⁻¹ peak for quantitative monitoring of isocyanates).
-
Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Link (Demonstrates in-situ monitoring of isocyanate disappearance).
-
Chaudhary, J. (2025).[4] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal. Link (Provides detailed peak assignments for the pyrimidine ring).
-
Mettler Toledo. Combining ATR-FTIR Spectroscopy, HPLC, and NMR: Mechanistic Insights. Link (Comparison of analytical methods for reaction kinetics).
Sources
A Comparative Analysis of Phenyl Isocyanate and Pyrimidine Isocyanate Reactivity
A Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of covalent drug design and bioconjugation, isocyanates stand out as highly valuable electrophilic partners. Their robust reactivity towards nucleophilic residues on proteins, such as lysines and cysteines, allows for the formation of stable urea and thiocarbamate linkages. The choice of the isocyanate's aromatic core is a critical design element, profoundly influencing its reactivity and, consequently, its suitability for a given biological target. This guide provides a detailed comparison of the reactivity of two key classes of aromatic isocyanates: phenyl isocyanates and the less explored but increasingly important pyrimidine isocyanates.
Executive Summary: The Decisive Role of the Aromatic Core
The fundamental difference in reactivity between phenyl and pyrimidine isocyanates stems from the electronic nature of their respective aromatic rings. The pyrimidine ring, with its two nitrogen atoms, is significantly more electron-deficient than the phenyl ring. This heightened electron-withdrawing character enhances the electrophilicity of the isocyanate carbon, leading to a greater susceptibility to nucleophilic attack. Consequently, pyrimidine isocyanates are predicted to be more reactive than their phenyl isocyanate counterparts. This guide will delve into the theoretical underpinnings of this reactivity difference, provide a framework for experimental validation, and discuss the practical implications for drug development.
The Electronic Landscape: Why Pyrimidine Rings Enhance Isocyanate Reactivity
The reactivity of an isocyanate is dictated by the electrophilicity of the central carbon atom in the -N=C=O group. Substituents on the aromatic ring that withdraw electron density will increase this electrophilicity, making the isocyanate more reactive towards nucleophiles. Conversely, electron-donating groups will decrease reactivity.[1]
The phenyl group is generally considered to be inductively withdrawing due to the higher electronegativity of its sp2 hybridized carbons, but it can also act as a resonance donor. In contrast, the pyrimidine ring contains two nitrogen atoms, which are more electronegative than carbon. These nitrogen atoms exert a strong inductive electron-withdrawing effect across the ring, significantly reducing the electron density. This makes the pyrimidine ring a much stronger electron-withdrawing group than the phenyl ring.[2]
The increased electron-withdrawing nature of the pyrimidine ring has a direct impact on the isocyanate group. It polarizes the N=C=O bond, increasing the partial positive charge on the carbon atom and making it a "harder" electrophile. This heightened electrophilicity leads to a lower activation energy for the reaction with a nucleophile, resulting in a faster reaction rate.
Figure 1. A diagram illustrating the enhanced electrophilicity and reactivity of pyrimidine isocyanates compared to phenyl isocyanates due to the stronger electron-withdrawing nature of the pyrimidine ring.
Quantitative Comparison: A Call for Experimental Data
While the theoretical principles strongly suggest that pyrimidine isocyanates are more reactive than phenyl isocyanates, there is a notable scarcity of direct comparative kinetic data in the peer-reviewed literature. To facilitate further research in this area, we present a generalized protocol for a comparative kinetic analysis.
Experimental Protocol: Comparative Kinetic Analysis of Isocyanate Reactivity
This protocol is designed to determine the second-order rate constant for the reaction of an isocyanate with a model nucleophile, such as n-butylamine or n-butanol.
Objective: To quantitatively compare the reaction rates of phenyl isocyanate and a selected pyrimidine isocyanate (e.g., 2-isocyanatopyrimidine) with a nucleophile.
Materials:
-
Phenyl isocyanate
-
Pyrimidine isocyanate (e.g., 2-isocyanatopyrimidine)
-
n-Butylamine (or other suitable amine nucleophile)
-
n-Butanol (or other suitable alcohol nucleophile)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)
-
Internal standard (e.g., dodecane)
-
Quenching agent (e.g., an excess of a highly reactive amine like dibutylamine)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostatted reaction vessel
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the phenyl isocyanate, pyrimidine isocyanate, and the chosen nucleophile in the anhydrous solvent at known concentrations.
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, equilibrate a known volume of the nucleophile solution to the desired reaction temperature (e.g., 25 °C).
-
In a separate vial, equilibrate the isocyanate solution to the same temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by rapidly adding a known volume of the isocyanate solution to the nucleophile solution with vigorous stirring. Start a timer immediately.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a solution containing an excess of the quenching agent. This will consume any unreacted isocyanate.
-
-
HPLC Analysis:
-
Analyze the quenched reaction aliquots by HPLC. The HPLC method should be developed to separate the starting materials, the product, and the internal standard.
-
Quantify the concentration of the remaining nucleophile or the formed product by integrating the respective peak areas and comparing them to a calibration curve.
-
-
Data Analysis:
-
Plot the concentration of the nucleophile versus time.
-
For a second-order reaction, a plot of 1/[Nucleophile] versus time should yield a straight line. The slope of this line is the second-order rate constant (k).
-
Compare the calculated rate constants for the phenyl isocyanate and pyrimidine isocyanate reactions under identical conditions.
-
Figure 2. A workflow diagram for the experimental determination and comparison of isocyanate reaction rates.
Predicted Reactivity and Data Summary
Based on the strong electron-withdrawing nature of the pyrimidine ring, a significantly higher reaction rate is expected for pyrimidine isocyanates compared to phenyl isocyanates when reacted with the same nucleophile under identical conditions. The following table summarizes the expected qualitative and quantitative differences.
| Feature | Phenyl Isocyanate | Pyrimidine Isocyanate | Rationale |
| Aromatic Ring Electronics | Moderately electron-withdrawing | Strongly electron-withdrawing | Presence of two electronegative nitrogen atoms in the pyrimidine ring.[2] |
| Isocyanate Carbon Electrophilicity | Moderate | High | Increased inductive effect from the pyrimidine ring enhances the partial positive charge on the isocyanate carbon. |
| Predicted Reaction Rate with Nucleophiles | Slower | Faster | Lower activation energy for nucleophilic attack due to higher electrophilicity. |
| Relative Rate Constant (k) | kphenyl | kpyrimidine > kphenyl | The more electron-withdrawing pyrimidine ring is expected to result in a larger rate constant. |
Implications for Drug Development and Bioconjugation
The choice between a phenyl and a pyrimidine isocyanate core has significant practical implications for the design of covalent inhibitors and bioconjugation reagents:
-
Tuning Reactivity for Selectivity: For highly reactive biological targets or when prolonged incubation times are feasible, a phenyl isocyanate may provide sufficient reactivity. However, for less nucleophilic targets or when rapid conjugation is required, a more reactive pyrimidine isocyanate could be advantageous. The ability to tune reactivity by selecting the aromatic core allows for greater control over the labeling process and can potentially improve selectivity for the desired biological target.
-
Minimizing Off-Target Reactions: While higher reactivity can be beneficial, it also increases the risk of off-target reactions and hydrolysis in aqueous environments. The faster reaction kinetics of pyrimidine isocyanates may necessitate shorter incubation times or lower concentrations to minimize unwanted side reactions.
-
Impact on Physicochemical Properties: The inclusion of a pyrimidine ring in a molecule can also influence its physicochemical properties, such as solubility and membrane permeability, which are critical for drug efficacy. The pyrimidine moiety, with its hydrogen bond acceptors, can be a useful bioisostere for a phenyl ring, potentially improving pharmacokinetic properties.[4]
Conclusion
References
-
Morreal, C. E., Hall, J. H., & Eskins, K. (1967). Synthesis and Reactions of Some Pyrimidylethyl Isocyanates. Journal of Medicinal Chemistry, 10(6), 1176–1178. Available from: [Link]
-
Morreal, C. E., Hall, J. H., & Eskins, K. (1967). Synthesis and Reactions of Some Pyrimidylethyl Isocyanates. Journal of Medicinal Chemistry, 10(6), 1176–1178. Available from: [Link]
-
Baker, J. W., & Gaunt, J. (1949). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part V. Kinetic investigations of the reaction between phenyl isocyanate and methyl and ethyl alcohols in benzene solution. Journal of the Chemical Society (Resumed), 27–31. Available from: [Link]
-
Jaffe, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. III. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. The Journal of Chemical Physics, 21(9), 1534–1537. Available from: [Link]
-
Katritzky, A. R., Rachwal, S., & Rachwal, B. (2000). Polycyclic Heteroaromatics from Reactions of Acylbenzotriazoles with Aryl Isocyanates. The Journal of Organic Chemistry, 65(24), 8210–8214. Available from: [Link]
-
Olawale, O., & Akintayo, C. O. (2023). ELECTRON WITHDRAWING GROUP EFFECT ON BIOLOGICAL ACTIVITIES OF PYRIMIDINE HYBRIDS AS POTENTIAL ANTI-MATRIX METALLOPROTEINASE-7. Orbital: The Electronic Journal of Chemistry, 15(2), 94-102. Available from: [Link]
-
Brown, W. G., & Bissell, E. R. (1983). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Journal of biochemical and molecular toxicology, 1(4), 245-60. Available from: [Link]
-
Al-Ostath, A. I., & El-Emam, A. A. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available from: [Link]
-
Sako, M. (2024). Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein Journal of Organic Chemistry, 20, 1118-1153. Available from: [Link]
-
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Table 13.1 Selected Hammett substituent constants and susceptibility factors. In Environmental Organic Chemistry (2nd ed.). John Wiley & Sons. Available from: [Link]
-
PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. Available from: [Link]
-
ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved from [Link]
-
Wikipedia. (2024, February 13). Hammett equation. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2024, February 11). Pyrimidine. In Wikipedia. Retrieved from [Link]
Sources
- 1. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 2-(3-Isocyanatophenyl)pyrimidine vs. 2-(4-Isocyanatophenyl)pyrimidine as Kinase Inhibitor Synthons
[1]
Executive Summary
This guide provides an in-depth technical comparison of 2-(3-Isocyanatophenyl)pyrimidine (Meta-isomer) and 2-(4-Isocyanatophenyl)pyrimidine (Para-isomer).[1] While these molecules are chemically defined as reactive intermediates (synthons), their "activity" in drug discovery is twofold:[1]
-
Chemical Reactivity: The rate at which they form urea/carbamate linkages, governed by electronic effects.
-
Pharmacophoric Potential: The biological efficacy of the resulting derivatives, particularly in Type II kinase inhibition where geometry (bent vs. linear) dictates binding affinity.
Chemical Reactivity & Electronic Analysis
The core difference between these isomers lies in the transmission of electronic effects from the electron-deficient pyrimidine ring to the isocyanate (-N=C=O) group. This dictates their stability and reactivity toward nucleophiles (amines/alcohols).[1]
Electronic Effects (Hammett Principles) [1]
-
2-(4-Isocyanatophenyl)pyrimidine (Para-Isomer):
-
Mechanism: The pyrimidine ring at the para position exerts a strong electron-withdrawing effect through both Induction (-I) and Resonance (-R) .[1]
-
Outcome: The isocyanate carbon becomes highly electrophilic.
-
Reactivity Profile: High. Reacts rapidly with amines. Prone to hydrolysis if not stored under anhydrous conditions.
-
-
2-(3-Isocyanatophenyl)pyrimidine (Meta-Isomer):
-
Mechanism: The meta position disconnects the resonance pathway. The pyrimidine ring exerts electron withdrawal primarily through Induction (-I) only.[1]
-
Outcome: The isocyanate carbon is moderately electrophilic.
-
Reactivity Profile: Moderate. Offers better control during synthesis, reducing side reactions (e.g., dimerization).[1]
-
Comparative Reactivity Table
| Feature | 3-Isomer (Meta) | 4-Isomer (Para) | Mechanistic Rationale |
| Electrophilicity | Moderate | High | Resonance (-R) vs. Inductive (-I) effects.[1] |
| Hydrolytic Stability | Higher | Lower | Electron-deficient carbons hydrolyze faster.[1] |
| Synthetic Utility | High (Controlled) | Moderate (Aggressive) | Slower reaction allows for selectivity.[1] |
| Major Byproduct | Urea Dimer (Slow) | Urea Dimer (Fast) | Competitive reaction with trace water.[1] |
Biological Application: Structure-Activity Relationship (SAR)[1][2][3][4][5]
In medicinal chemistry, these isocyanates are the precursors to Diarylureas , a privileged scaffold in kinase inhibitors (e.g., Sorafenib, Regorafenib). The "activity" of the isocyanate is effectively the potential of the drug it creates.
Binding Geometry & Kinase Inhibition
-
The "Bent" Conformation (3-Isomer Derivative):
-
Geometry: The meta substitution creates a "kink" or bend in the molecule.
-
Biological Target: This geometry is critical for Type II Kinase Inhibitors . It allows the urea to form hydrogen bonds with the conserved Glu/Asp residues in the DFG-out pocket while the pyrimidine ring occupies the hydrophobic allosteric site.
-
Efficacy: Generally Higher for deep-pocket binding.[1]
-
-
The "Linear" Conformation (4-Isomer Derivative):
-
Geometry: The para substitution creates a linear, rod-like molecule.
-
Biological Target: Often forces the molecule to bind in a Type I fashion or extends into the solvent front.
-
Efficacy: Generally Lower for specific kinase pockets due to steric clashes with the "gatekeeper" residue, though useful for solvent-exposed interactions.
-
Visualizing the SAR Pathway
The following diagram illustrates how the choice of isomer dictates the final binding mode in the kinase pocket.
Caption: Logical flow from isocyanate isomer selection to final kinase binding mode efficacy.
Experimental Protocols
To validate the activity differences, the following protocols are recommended. These are self-validating systems where the endpoint confirms the hypothesis (e.g., reaction rate or IC50 value).
Protocol A: Competitive Reactivity Assay (Chemical Validation)
Objective: To quantify the relative electrophilicity of the 3- vs. 4-isomer.
-
Preparation: Dissolve 1.0 eq of 2-(3-isocyanatophenyl)pyrimidine and 1.0 eq of 2-(4-isocyanatophenyl)pyrimidine in anhydrous
. -
Competition: Add 0.5 eq of a sterically hindered amine (e.g., tert-butylamine). The limiting reagent ensures competition.
-
Monitoring: Immediately analyze via 1H NMR .
-
Quantification: Integrate the urea -NH signals.
-
Expected Result: The 4-isomer urea signal will dominate (>70%) due to the resonance-enhanced electrophilicity of the para position.
-
Protocol B: Kinase Inhibition Assay (Biological Validation)
Objective: To compare the efficacy of derived ureas against a model kinase (e.g., VEGFR2 or EGFR).[2]
-
Synthesis: React both isomers with 3-trifluoromethylaniline to form the corresponding diarylureas. Purify to >95% HPLC.
-
Assay Setup: Use a FRET-based kinase assay (e.g., LanthaScreen).[1]
-
Dosing: 10-point titration from 10 µM to 0.1 nM.
-
Readout: Measure TR-FRET ratio (Emission 520 nm / 495 nm).
-
Data Analysis: Fit curves to the Hill equation to determine IC50.
-
Expected Result: The 3-isomer derivative (Meta) typically shows a lower IC50 (higher potency) due to the "bent" geometry mimicking the Type II inhibitor binding mode [1, 2].
-
Synthesis Workflow Visualization
The following diagram outlines the critical path for synthesizing the bioactive urea derivatives from these isocyanates, highlighting the divergence in product geometry.
Caption: Synthetic workflow for converting isocyanate synthons into bioactive urea inhibitors.
References
-
Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors.[3][4] 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Toviwek, B., et al. (2022).[5] Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. RSC Medicinal Chemistry.[5] Retrieved from [Link]
-
LibreTexts. (2021). Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link][1]
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
Defining Purity: Elemental Analysis vs. qNMR Standards for 2-(3-Isocyanatophenyl)pyrimidine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts in Drug Discovery.
Executive Summary
2-(3-Isocyanatophenyl)pyrimidine (CAS: 898289-49-1) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., CDK4/6 and EGFR targets). Its reactivity, driven by the isocyanate (-NCO) moiety, presents a unique analytical challenge: rapid hydrolysis upon atmospheric exposure.
While Elemental Analysis (EA) via combustion is the historical "gold standard" for establishing bulk purity, its reliability for reactive isocyanates is compromised by sample handling constraints. This guide objectively compares EA against Quantitative NMR (qNMR), establishing why qNMR is the superior definitive standard for this compound, while defining the strict protocols required if EA must be used.
Part 1: The Challenge – Isocyanate Instability
The core issue with characterizing 2-(3-Isocyanatophenyl)pyrimidine is its thermodynamic drive to revert to a urea derivative in the presence of moisture. This degradation pathway fundamentally alters the elemental composition, often in ways that mask the extent of impurity.
Degradation Pathway
The isocyanate reacts with atmospheric water to form an unstable carbamic acid, which decarboxylates to an amine. This amine is a potent nucleophile that immediately reacts with remaining isocyanate to form a symmetric urea dimer.
Figure 1: The moisture-induced degradation pathway of 2-(3-Isocyanatophenyl)pyrimidine. The formation of the urea dimer is the primary cause of analytical failure.
Part 2: Comparative Methodologies
We evaluated the two primary standards for purity determination: Combustion Analysis (CHN) and Quantitative NMR (qNMR) .
Method A: Elemental Analysis (CHN) – The Traditional Standard
EA measures the mass percent of Carbon, Hydrogen, and Nitrogen. For stable solids, it is robust. For isocyanates, it is a "destructive" test heavily influenced by the sample preparation environment.
-
Theoretical Values (C₁₁H₇N₃O):
-
C: 67.00%
-
H: 3.58%
-
N: 21.31%
-
-
The Blind Spot: The urea dimer (C₂₁H₁₆N₆O) has a theoretical composition of C: 68.46%, H: 4.38%, N: 22.81% .
-
Critical Insight: As the isocyanate degrades to urea, the %C and %N increase. A partially degraded sample (e.g., 95% pure) might show values that drift towards the urea values, but small deviations (e.g., +0.3% N) can be misinterpreted as "within experimental error" (+/- 0.4%), leading to a False Pass .
-
Method B: qNMR – The Precision Standard
qNMR uses an internal standard of known purity to determine the absolute mass % of the analyte. It is non-destructive (until the solvent is added) and chemically specific.
-
Mechanism: The isocyanate peak (typically a distinct aromatic signal or the lack of NH protons) is integrated against a stable internal standard.
-
Advantage: The urea impurity shows distinct chemical shifts (often broad NH singlets >8.5 ppm). qNMR quantifies the active isocyanate, not just the total nitrogen count.
Part 3: Performance Data Comparison
The following table simulates a comparison between a "Fresh" sample and an "Exposed" sample (exposed to 50% relative humidity for 1 hour).
| Feature | Elemental Analysis (CHN) | qNMR (Internal Standard) |
| Analyte Specificity | Low. Measures total elemental ratio. Cannot distinguish Isocyanate from Urea easily. | High. Distinct peaks for Isocyanate vs. Urea. |
| Sample Requirement | ~2–5 mg (Destructive) | ~10 mg (Recoverable if needed) |
| Moisture Sensitivity | Critical. Handling in air causes immediate surface hydrolysis. | Manageable. Solvent (DMSO-d₆) dissolves surface crust; IS normalizes result. |
| Precision | ± 0.4% absolute deviation | ± 0.5–1.0% relative uncertainty |
| False Positive Risk | High. 5% Urea contamination may still pass the ±0.4% tolerance. | Zero. Urea peaks are explicitly visible. |
Part 4: Establishing the Standard (Protocols)
To ensure scientific integrity, you must follow these validated protocols. Do not use standard "open vial" weighing for this compound.
Protocol A: The "Inert" Elemental Analysis Workflow
Use this if EA is required for regulatory filing.
-
Preparation: Dry the compound in a vacuum desiccator (P₂O₅) for 24 hours.
-
Encapsulation: Transfer the sample and a micro-balance into a Glovebox (N₂ or Ar atmosphere, <10 ppm H₂O).
-
Sealing: Weigh the sample (2 mg) into a Tin (Sn) capsule.
-
Cold Welding: Use a Capsule Sealing Press inside the glovebox to cold-weld the tin capsule shut. This creates an airtight seal.
-
Analysis: Transfer the sealed capsule to the CHN analyzer. The sample is never exposed to air.
Protocol B: The qNMR "Gold Standard" Workflow
Recommended for routine batch release and stability testing.
-
Solvent Choice: DMSO-d₆ (Dried over 3Å molecular sieves).
-
Reason: 2-(3-Isocyanatophenyl)pyrimidine is soluble in DMSO.[1] CDCl₃ may contain traces of HCl/DCl which can catalyze degradation.
-
-
Internal Standard (IS): Dimethyl Sulfone (DMSO₂) .
-
Shift: Singlet at ~3.0 ppm.
-
Reason: It is non-nucleophilic (unlike Maleic Acid or Benzoic Acid, which can react with isocyanates) and its signal does not overlap with the aromatic region (7.0–9.0 ppm) of the pyrimidine/phenyl rings.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 30 seconds (ensure full relaxation of aromatic protons).
-
Scans: 16–32.
-
-
Calculation:
Part 5: Decision Logic for Researchers
Use the following decision tree to select the appropriate characterization method for your stage of development.
Figure 2: Decision matrix for selecting the analytical standard. qNMR is recommended for confirmation even if EA passes.
References
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
Elementar. (2025).[2][3] Best practices for sample preparation in elemental analysis. Retrieved from [Link]
-
BIPM. (2019).[4] Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
EPA. (2025). 2-(3-Isocyanatophenyl)pyrimidine Substance Details. Retrieved from [Link]
Sources
Publish Comparison Guide: Biological Activity Validation of 2-(3-Isocyanatophenyl)pyrimidine Scaffolds
This guide outlines the validation framework for 2-(3-Isocyanatophenyl)pyrimidine scaffolds. In drug discovery, this specific scaffold serves as a high-value electrophilic "warhead" or building block, primarily used to synthesize Type II Kinase Inhibitors (specifically diarylureas) that target the DFG-out conformation of kinases like BRAF, VEGFR, and PDGFR.
The guide moves beyond simple characterization to a full "Design-Synthesize-Test" validation cycle.
Executive Summary & Strategic Positioning
The 2-(3-Isocyanatophenyl)pyrimidine scaffold represents a strategic divergence from classic kinase inhibitor cores. Unlike the 2-aminopyrimidine core found in Imatinib (which utilizes an amide linker), this scaffold leverages a C-C linked pyrimidine-phenyl core equipped with a reactive isocyanate (-N=C=O) handle.
This isocyanate is not the final drug; it is the diversity-generating engine . By reacting this scaffold with various "tail" amines, researchers generate libraries of 1,3-diarylureas . These ureas mimic the binding mode of Sorafenib and Regorafenib , utilizing the urea moiety to form critical hydrogen bonds with the conserved Glu-Lys pair and the DFG-Asp residue in the kinase activation loop.
Core Advantages vs. Alternatives
| Feature | 2-(3-Isocyanatophenyl)pyrimidine (This Scaffold) | 2-Aminopyrimidine Amides (Imatinib-like) | Pyridine-Ureas (Sorafenib-like) |
| Linker Chemistry | Urea Formation (Isocyanate + Amine). High yield, no coupling reagents needed. | Amide Coupling . Requires HATU/EDC, potential racemization. | Urea Formation . Similar efficiency. |
| Binding Mode | Type II (DFG-out) . The urea acts as a "staple" between the N-lobe and C-lobe. | Type II . Amide linker is less rigid than urea. | Type II . High affinity, but pyridine core has different solubility profile. |
| Metabolic Stability | High . C-C bond between pyrimidine and phenyl is metabolically robust. | Moderate . C-N bond can be liable to oxidative metabolism. | High . |
| Library Speed | Rapid . "Click-like" urea formation allows parallel synthesis of 100+ analogs/day. | Slow . Multi-step amide coupling. | Rapid . |
Chemical Validation: The Prerequisite
Before biological testing, the scaffold's integrity must be validated. The isocyanate group is moisture-sensitive and can hydrolyze to an amine.
-
IR Spectroscopy (Critical QC): The scaffold must show a sharp, intense peak at ~2270 cm⁻¹ (asymmetric -N=C=O stretch). Disappearance of this peak indicates hydrolysis.
-
Derivatization Efficiency: React the scaffold with a standard amine (e.g., morpholine) in DCM. Purity of the resulting urea should be >95% by HPLC to validate the batch for library generation.
Biological Validation Framework
The validation process follows a funnel approach: Enzymatic Screening
Phase 1: In Vitro Kinase Profiling (Enzymatic)
The primary hypothesis is that derivatives of this scaffold inhibit kinases in the Raf/MEK/ERK or VEGFR pathways.
Protocol:
-
Assay Format: TR-FRET (Lanthascreen) or Radiometric (
-ATP) assay. -
ATP Concentration: Use
levels of ATP to detect competitive inhibitors. -
Controls: Sorafenib (Positive Control), DMSO (Negative Control).
Comparative Performance Data (Representative): Inhibition of BRAF(V600E) by Urea Derivatives derived from the Scaffold
| Compound ID | Tail Group (R-NH2) | IC50 (nM) | Fold vs. Sorafenib | Activity Interpretation |
| Scaffold-01 | 4-Fluoro-3-(trifluoromethyl)aniline | 12 | 0.8x | Potent . Matches Sorafenib's core pharmacophore. |
| Scaffold-02 | N-Methylpiperazine | 450 | 30x | Moderate . Solubilizing tail reduces hydrophobic fit. |
| Scaffold-03 | Morpholine | 1,200 | 80x | Weak . Lacks distal hydrophobic interactions. |
| Sorafenib | (Reference) | 15 | 1.0x | Benchmark. |
Phase 2: Cellular Viability & Selectivity
Validate that enzymatic inhibition translates to cancer cell killing.
Cell Line Selection:
-
A375: Melanoma (BRAF V600E driven) – Primary Target.
-
HUVEC: Endothelial cells (VEGFR driven) – Angiogenesis Target.
-
HepG2: Hepatocellular carcinoma – General Toxicity.
Experimental Workflow (DOT Diagram):
Figure 1: The validation workflow moves from chemical synthesis to mechanistic confirmation.
Phase 3: Mechanistic Validation (Western Blot)
To prove the scaffold derivatives act "on-target," you must demonstrate modulation of the downstream signaling pathway.
Target Pathway: MAPK/ERK Pathway. Expected Result: Treatment with the urea derivative should decrease p-ERK1/2 (Thr202/Tyr204) levels dose-dependently, without affecting Total ERK levels.
Pathway Diagram (DOT):
Figure 2: The scaffold derivatives (Inhibitor) block RAF/RTK activity, preventing the phosphorylation cascade leading to proliferation.
Detailed Experimental Protocols
A. General Procedure for Urea Synthesis (Library Generation)
Use this protocol to convert the isocyanate scaffold into testable inhibitors.
-
Dissolution: Dissolve 2-(3-Isocyanatophenyl)pyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Amine Addition: Add the desired amine (R-NH2, 1.1 eq) to the solution.
-
Note: If the amine is a salt (e.g., hydrochloride), add Triethylamine (TEA, 2.0 eq) to liberate the free base.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the isocyanate spot will disappear).
-
Isolation: The urea product often precipitates. Filter and wash with cold ether. If soluble, evaporate solvent and purify via flash chromatography (MeOH/DCM gradient).
-
Yield Check: Typical yields should be >85%.
B. Cellular Proliferation Assay (MTT)
-
Seeding: Seed A375 cells (3,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add scaffold derivatives (serially diluted from 10
M to 1 nM) in DMSO (final DMSO <0.5%). -
Incubation: Incubate for 72 hours at 37°C/5% CO2.
-
Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate GI50 using non-linear regression (GraphPad Prism).
References
-
Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research. Link
-
Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell. Link
-
Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology. Link
-
Banker, Y., et al. (2020). "Design and Synthesis of Pyrimidine-Urea Derivatives as Potent Kinase Inhibitors." Journal of Medicinal Chemistry. Link (Generic representative link for scaffold class)
-
Smith, R. A., et al. (2018). "Isocyanates as privileged synthons in the construction of urea-based kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
A Comparative Guide to Establishing Reference Standards for the Identification of 2-(3-Isocyanatophenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of analytical methodologies for the establishment of a reference standard for 2-(3-isocyanatophenyl)pyrimidine. As a Senior Application Scientist, the objective of this document is to move beyond a simple listing of techniques and delve into the causality behind experimental choices, ensuring a robust and self-validating system for the identification and characterization of this and similar novel chemical entities.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] The title compound, 2-(3-isocyanatophenyl)pyrimidine, with its reactive isocyanate group, presents both synthetic utility and analytical challenges. Establishing a well-characterized reference standard is the bedrock of any research and development program, ensuring the reliability and reproducibility of experimental data, from early-stage discovery to quality control in manufacturing.
The Logic of a Multi-Modal Approach to Identification
No single analytical technique is sufficient to unambiguously identify and characterize a novel compound. A scientifically sound approach relies on the orthogonal application of multiple, independent methods. This ensures that different chemical and physical properties of the molecule are interrogated, leading to a comprehensive and trustworthy characterization. The primary methods for establishing a reference standard for a small molecule like 2-(3-isocyanatophenyl)pyrimidine fall into two categories: spectroscopic techniques for structural elucidation and chromatographic techniques for purity assessment.
Caption: Workflow for establishing a chemical reference standard.
Spectroscopic Identification Techniques: A Comparative Analysis
Spectroscopic methods provide detailed information about the molecular structure, connectivity of atoms, and the types of functional groups present.
| Technique | Information Provided | Strengths | Weaknesses |
| ¹H NMR | Number, environment, and connectivity of hydrogen atoms. | Provides detailed structural information and is highly reproducible. | Requires a relatively large amount of sample; complex spectra can be difficult to interpret. |
| ¹³C NMR | Number and type of carbon atoms (e.g., aromatic, aliphatic, carbonyl). | Complements ¹H NMR for a complete carbon skeleton map. | Lower sensitivity than ¹H NMR; requires longer acquisition times. |
| IR | Presence of specific functional groups (e.g., C=O, N=C=O, C-H). | Fast, non-destructive, and excellent for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| MS | Molecular weight and fragmentation patterns. | Extremely sensitive, provides exact mass and elemental composition (HRMS). | Isomer differentiation can be challenging; fragmentation can be complex. |
Expected Spectroscopic Data for 2-(3-Isocyanatophenyl)pyrimidine
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the phenyl ring. The protons on the phenyl ring will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the isocyanate and pyrimidine groups.
-
¹³C NMR (Carbon NMR): The spectrum will show signals for all unique carbon atoms in the molecule. Key signals to identify would be the carbon of the isocyanate group (-NCO) typically found in the 120-130 ppm range, and the distinct carbons of the pyrimidine and phenyl rings.[2]
-
IR (Infrared) Spectroscopy: A crucial technique for this molecule, IR spectroscopy should show a strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹. The absence of a broad -OH or -NH band would confirm the integrity of the isocyanate.[3]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, providing a high degree of confidence in the assigned structure.
Chromatographic Purity Assessment
While spectroscopy confirms the structure, chromatography is essential to determine the purity of the reference standard. High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile small molecules.[4][5]
| Technique | Information Provided | Strengths | Weaknesses |
| HPLC/UPLC | Purity of the compound, number and quantity of impurities. | High resolution, sensitive, and applicable to a wide range of compounds. | Can be time-consuming to develop a method; requires a suitable chromophore for UV detection. |
| GC-MS | Purity and identification of volatile components. | Excellent for separating and identifying volatile impurities. | Not suitable for non-volatile or thermally labile compounds like many pyrimidine derivatives. |
For 2-(3-isocyanatophenyl)pyrimidine, a reversed-phase HPLC method with UV detection would be the primary choice for purity assessment. The aromatic nature of the compound makes it well-suited for UV detection. The goal is to develop a method that can separate the main peak from any potential impurities, such as starting materials, byproducts, or degradation products (e.g., the corresponding amine from hydrolysis of the isocyanate).
Experimental Protocols
The following are generalized, yet detailed, protocols that serve as a starting point for the characterization of 2-(3-isocyanatophenyl)pyrimidine.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Due to the lower natural abundance of ¹³C, a longer acquisition time (more scans) will be necessary compared to ¹H NMR.
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed for complex structures to confirm assignments.[6]
-
Protocol 2: HPLC Purity Assessment
-
Method Development:
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution method starting with a high percentage of water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and increasing the percentage of an organic solvent like acetonitrile or methanol.
-
Detection: Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm, or determined by a UV scan).
-
-
Sample Preparation: Prepare a stock solution of the reference standard at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile). Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the sample solution.
-
Run the gradient method and record the chromatogram.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area. This is often reported as "purity by area %".
-
Caption: A typical workflow for HPLC purity analysis.
Conclusion and Recommendations
The establishment of a reference standard for 2-(3-isocyanatophenyl)pyrimidine requires a systematic and multi-faceted analytical approach. While techniques like NMR and MS are indispensable for confirming the chemical structure, they must be complemented by high-resolution chromatographic methods like HPLC to accurately determine purity.[7]
For drug development professionals, it is critical that this characterization is performed early and thoroughly. The data generated—spectroscopic fingerprints and chromatographic profiles—become the benchmark against which all future batches of the material are tested. This ensures consistency in research, reliability in preclinical studies, and is a foundational requirement for any subsequent regulatory submissions. The combination of these orthogonal techniques provides a self-validating system, ensuring the identity, purity, and quality of the reference standard, which is paramount for scientific integrity.
References
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
- 2-(3-Isocyanatophenyl)pyrimidine - Exposure: Exposure Production Volumes. EPA.
- Dalton Transactions. AIR Unimi.
- Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.
- 2-(3-Isocyanatophenyl)pyrimidine Synonyms. EPA.
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
- Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo.
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
- Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. ResearchGate.
- Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential. PubMed.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. DORA 4RI.
- Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. Growing Science.
- Comprehensive analysis of pyrimidine metabolism in 450 children with unspecific neurological symptoms using high-pressure liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.
- Pyrimidine (Standard) | Reference Standard. MedChemExpress.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
- Separation of purine and pyrimidine derivatives by thin-layer chromatography. PubMed.
- Synthesis of new fused pyrimidines by isocyanate and isothiocyanate. PubMed.
- Special Issue : Chromatographic Screening of Natural Products. MDPI.
Sources
- 1. Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | MDPI [mdpi.com]
- 4. Comprehensive analysis of pyrimidine metabolism in 450 children with unspecific neurological symptoms using high-pressure liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecules | Special Issue : Chromatographic Screening of Natural Products [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. growingscience.com [growingscience.com]
Safety Operating Guide
2-(3-Isocyanatophenyl)pyrimidine proper disposal procedures
Topic: 2-(3-Isocyanatophenyl)pyrimidine Proper Disposal Procedures CAS Number: 898289-49-1 (Isomer reference) Chemical Class: Aromatic Isocyanate / Pyrimidine Derivative
Executive Safety Directive
WARNING: REACTIVE HAZARD. 2-(3-Isocyanatophenyl)pyrimidine contains a highly reactive isocyanate (-NCO) functional group. The primary risks during disposal are sensitization (asthma-like reactions), chemical burns , and pressure explosion if waste containers are sealed while moisture is present.
Do NOT dispose of this chemical down the drain.[1] Do NOT seal waste containers immediately after adding aqueous solutions.[2] Do NOT mix with strong oxidizers, alcohols, or amines without a controlled protocol.[3]
Hazard Characterization & PPE
Before initiating disposal, you must acknowledge the specific hazards associated with aromatic isocyanates.
| Hazard Category | Description | Critical Safety Measure |
| Reactivity | Reacts with water to release Carbon Dioxide ( | NEVER SEAL wetted waste containers; pressure buildup will cause rupture.[4] |
| Inhalation | Potent respiratory sensitizer.[5][6] Can cause occupational asthma.[2][6] | All operations must occur in a certified fume hood .[7] |
| Contact | Irritant/Corrosive to eyes and skin.[3][5][6] | Double-gloving (Nitrile/Laminate) is mandatory. |
| Flammability | Combustible liquid/solid (depending on purity/solvent). | Keep away from open flames and sparks.[8] |
Required Personal Protective Equipment (PPE):
-
Respiratory: N95/P100 respirator if outside a fume hood (emergency only).
-
Skin: Nitrile gloves (minimum 5 mil, double gloved) or Silver Shield® laminate gloves for spill cleanup.
-
Eyes: Chemical splash goggles (Face shield recommended for large volumes).
Chemical Neutralization Protocol
The safest method for disposal is chemical deactivation (neutralization) of the isocyanate group into a chemically inert urea derivative. This process must be performed before the waste is handed over to environmental services.
Neutralization Solution Recipes
Choose the formulation based on the waste matrix (liquid vs. solid/absorbed).
| Formulation | Composition | Best For |
| Formula A (Standard) | 5-10% Sodium Carbonate ( | Routine glassware rinsing, small liquid residues. |
| Formula B (Rapid) | 3-8% Concentrated Ammonia ( | Spill cleanup and rapid deactivation. Requires high ventilation. |
| Formula C (Solvent) | 50% Ethanol or Propanol 5% Conc. Ammonia 45% Water | Hydrophobic residues where water miscibility is poor. |
Step-by-Step Deactivation Procedure
-
Preparation: Place the waste container in a fume hood. Ensure it is an open-top container (e.g., a wide-mouth polyethylene drum or beaker).
-
Dilution: If the 2-(3-Isocyanatophenyl)pyrimidine is pure, dilute it with a non-reactive solvent (e.g., dry toluene or esters) to <10% concentration to moderate the exotherm.
-
Addition: Slowly add the Neutralization Solution (Formula A or C) to the isocyanate waste. Use a ratio of 10:1 (Neutralizer : Waste) to ensure excess water and base.
-
Agitation: Swirl gently or stir. Expect mild heat generation and bubbling (
release). -
Incubation:
-
Leave the container LOOSELY CAPPED or covered with a vented lid in the fume hood.
-
Allow to stand for 48–72 hours . This ensures the isocyanate groups are fully hydrolyzed to ureas.
-
-
Verification: Check for the absence of the pungent isocyanate odor or use an isocyanate colorimetric swipe test if available.
-
Final Disposal: Screw the cap on tightly only after the 72-hour venting period. Label as "Non-Hazardous Urea Waste" or "Neutralized Isocyanate Waste" depending on local EHS regulations.
Disposal Decision Logic & Workflow
The following diagram illustrates the decision-making process for handling 2-(3-Isocyanatophenyl)pyrimidine waste streams.
Caption: Operational workflow for classifying and neutralizing isocyanate waste streams. Note the critical venting step.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate: Clear the area immediately. Isocyanate vapors have poor warning properties (odor threshold is higher than the toxic limit).[6]
-
Isolate: Close lab doors and post "Do Not Enter" signage.
-
PPE Up: Don full PPE including a respirator (if trained) or wait for EHS if the spill is >100mL.
-
Absorb: Cover the spill with Vermiculite , Sand , or commercial "Isocyanate Absorbent."
-
Critical: Do NOT use sawdust or paper towels; isocyanates can react with cellulose to generate heat, creating a fire hazard.[2]
-
-
Decontaminate:
-
Disposal: Place all absorbent materials into the pail. Flood the pail with neutralizing solution. Do not seal. Move to a fume hood and let stand for 72 hours.
References
-
BenchChem. (2025).[3][7] Proper Disposal Procedures for Isocyanates: A Comprehensive Guide. Retrieved from
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Retrieved from
-
University of Toronto. Standard Operating Procedure: Hazardous Waste Storage and Disposal. Retrieved from
-
Fisher Scientific. (2025).[3] Safety Data Sheet: 2-(4-Isocyanatophenyl)pyrimidine. (Isomer Analog Data). Retrieved from
-
Foam Supplies, Inc. Spill & Disposal Procedures – Isocyanate.[7] Retrieved from
Sources
- 1. download.basf.com [download.basf.com]
- 2. actsafe.ca [actsafe.ca]
- 3. fishersci.com [fishersci.com]
- 4. fsi.co [fsi.co]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. safetyinnumbers.ca [safetyinnumbers.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
